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methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Documentation Hub

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  • Product: methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
  • CAS: 1340037-71-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Executive Summary This technical guide details the structural elucidation of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine ( ), a synthetic amphiphilic ligand structurally related to Histamine H3/H4 receptor antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural elucidation of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (


), a synthetic amphiphilic ligand structurally related to Histamine H3/H4 receptor antagonists (e.g., analogs of impentamine or ciproxifan).[1]

The elucidation protocol prioritizes causality and self-validation . In synthetic medicinal chemistry, distinguishing between regioisomers (specifically


-alkylation vs. 

-alkylation on the imidazole ring) is critical. This guide provides a definitive workflow using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the regiochemistry of the propyl and methylaminopropyl substituents.

Phase I: Elemental Composition & Fragmentation Analysis

Objective: Establish the molecular formula and identify structural subunits via fragmentation logic.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Predicted Exact Mass: 181.1579 Da (Monoisotopic).

  • Observed Species:

    
     at 
    
    
    
    182.1652.
Fragmentation Logic (MS/MS)

The fragmentation pattern serves as the first "fingerprint" of the structure.

Fragment Ion (

)
LossStructural Insight
182

Parent Ion.
151

Loss of methylamine (

).[1] Indicates a terminal methylamine group.
139

Loss of propyl radical (

). Confirms

-propyl group.
81/82 HeterocycleCharacteristic imidazole ring fragments.[2]

Technical Note: The stability of the imidazole ring often leads to a base peak corresponding to the heterocycle plus the adjacent methylene group (


), confirming the alkyl linker attachment.

Phase II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Define the carbon skeleton and proton environments. This section provides the core evidence for the structure.

Experimental Protocol
  • Solvent:

    
     (Chloroform-d) is preferred for carbon resolution.[1]
    
  • Concentration: 10-15 mg in 600

    
    L.[1]
    
  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
1H NMR Assignment (600 MHz)

The molecule possesses two distinct propyl chains. Distinguishing them requires analysis of chemical shift environments: the


-linked propyl is significantly more deshielded than the 

-linked propyl.[1]

Table 1: Predicted 1H NMR Data

PositionType

(ppm)
Multiplicity

(Hz)
Causality / Logic
Im-H4, H5 Ring6.80 - 6.952

d
1.5Characteristic aromatic imidazole protons.[1]
N1-

-CH2

-Propyl
3.85t7.2Deshielded by direct attachment to pyrrole-like Nitrogen.[1]
C2-

-CH2

-Linker
2.65t7.5Attached to

Carbon (C2); less deshielded than N-alkyl.[1]
N-CH2 (Linker)

-Linker
2.58t7.0Adjacent to amine Nitrogen.[1]
N-CH3 Methyl2.42s-Singlet characteristic of

-methyl group.[1]
N1-

-CH2

-Propyl
1.75m-Methylene bridge.[1]
C2-

-CH2

-Linker
1.90m-Methylene bridge (quintet-like).[1]
N1-

-CH3

-Propyl
0.92t7.4Terminal methyl of propyl chain.[1]
NH Amine1.5 - 2.0br s-Exchangeable; shift varies with concentration/water.[1]
13C NMR Assignment (150 MHz)

Table 2: Predicted 13C NMR Data

Carbon Type

(ppm)
Assignment Justification
C2 (Quaternary) 146.5Deshielded

carbon between two nitrogens.[1]
C4 / C5 126.0 / 119.5Aromatic ring carbons.
N1-

-CH2
48.5Directly attached to N1 (electronegative).[1]
Linker N-CH2 51.0

-carbon to the secondary amine.[1]
N-CH3 36.2Characteristic

-methyl shift.[1]
C2-

-CH2
26.5Attached to C2.
Alkyl CH2/CH3 11.0 - 23.0Remaining propyl backbone carbons.[1]

Phase III: 2D NMR & Structural Validation (The "Why")

Objective: Prove the connectivity and rule out regioisomers (e.g., 1,5-disubstituted vs 1,2-disubstituted).

The Regiochemistry Problem

In imidazole synthesis, alkylation can occur at either nitrogen. Furthermore, the side chain could theoretically be at position 4 or 5.

  • Hypothesis: The propyl is at N1, and the linker is at C2.

  • Proof: Heteronuclear Multiple Bond Coherence (HMBC).

Key Correlations (Self-Validating Logic)
  • HMBC (Long Range C-H):

    • N1-Propyl Connection: The

      
      -protons of the 
      
      
      
      -propyl group (
      
      
      3.[1]85) will show a strong 3-bond correlation to C2 (
      
      
      146.[1]5) and C5 (
      
      
      119.5). This proves the propyl is on the ring nitrogen.
    • C2-Linker Connection: The

      
      -protons of the linker (
      
      
      
      2.[1]65) will correlate strongly to C2 (
      
      
      146.5) and weakly to N1-propyl
      
      
      -C
      .[1]
    • Differentiation: If the linker were at C4, the HMBC pattern would show correlations to C5 and C2, but the symmetry of the coupling constants in 1H NMR would differ.

  • COSY (H-H Connectivity):

    • Establishes the two independent spin systems:

      • System A:

        
         (Propyl).[1]
        
      • System B:

        
         (Linker).[1]
        
    • This confirms the chains are intact and not branched.

Visualization of Elucidation Workflow

ElucidationWorkflow cluster_0 Phase 1: Composition cluster_1 Phase 2: Connectivity (NMR) cluster_2 Phase 3: Regiochemistry (Critical) Sample Unknown Sample (Imidazole Derivative) MS ESI-HRMS [M+H]+ = 182.16 Sample->MS Formula Formula Derived: C10H19N3 MS->Formula H1NMR 1H NMR Identify 2 separate propyl spin systems Formula->H1NMR C13NMR 13C NMR Identify C2 (146 ppm) vs C4/C5 H1NMR->C13NMR COSY COSY Map aliphatic chains (System A & B) H1NMR->COSY HMBC HMBC Experiment (The Solver) C13NMR->HMBC COSY->HMBC Proof1 Correlation: N-Propyl H -> C2 & C5 HMBC->Proof1 Proof2 Correlation: Linker H -> C2 HMBC->Proof2 Final Confirmed Structure: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Proof1->Final Proof2->Final

Figure 1: Logical workflow for the structural elucidation of the target imidazole ligand.

Quality Control & Purity Analysis

Objective: Ensure the characterized material is suitable for biological assays (e.g., H3 receptor binding).

HPLC-UV-MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/amine backbone) and 260 nm (imidazole absorbance).

  • Acceptance Criteria: Purity > 95% by area integration; single peak in TIC (Total Ion Current).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1]

  • Schunack, W., et al. (2001). "Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure."[1] British Journal of Pharmacology. (Provides context on propyl-imidazole ligands). Link

  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for 1-propylimidazole reference shifts). Link[1]

  • ChemScene. (2023). [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride.[1][3] (Reference for similar imidazole-propyl-amine synthesis intermediates). Link

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability have made it a cornerstone in the design of a vast array of therapeutic agents.[3] This in-depth technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted imidazole compounds. We will delve into the key mechanisms of action, explore structure-activity relationships, and provide exemplary experimental protocols to empower researchers in the ongoing quest for novel imidazole-based therapeutics. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this critical area of medicinal chemistry.

The Imidazole Core: A Foundation for Diverse Bioactivity

The imidazole nucleus is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][4] This property, coupled with its aromaticity and the presence of two nitrogen atoms, allows it to participate in hydrogen bonding, coordination with metal ions, and various other interactions with biological macromolecules.[5][6] These fundamental characteristics are the basis for the wide spectrum of biological activities observed in substituted imidazole derivatives, which include antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[7][8]

Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

Substituted imidazoles have long been recognized for their potent antimicrobial and antifungal properties.[9][10] These compounds form the basis of many clinically used drugs for treating a variety of microbial infections.[7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13][14] By inhibiting this enzyme, imidazole compounds disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[11] This targeted action provides a degree of selectivity for fungal cells over mammalian cells.

In addition to ergosterol biosynthesis inhibition, some imidazole derivatives may also disrupt bacterial cell wall synthesis or inhibit protein synthesis.[10] Changes in oxidative and peroxidative enzyme activities, leading to an intracellular buildup of toxic concentrations of hydrogen peroxide, may also contribute to their antimicrobial effects.[12][13]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Imidazole Compound Imidazole Compound Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Imidazole Compound->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibition

Caption: Mechanism of action of antifungal imidazole compounds.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. For instance, the presence of lipophilic groups can enhance the compound's ability to penetrate the fungal cell membrane. The specific stereochemistry of the substituents can also play a crucial role in the binding affinity to the target enzyme.

Experimental Protocol: Antifungal Susceptibility Testing

A standard method to evaluate the antifungal activity of novel imidazole compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (fungus only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[15]

Anticancer Activity: Targeting Tumor Proliferation and Survival

The imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[16][17] A number of imidazole-containing drugs are already in clinical use for cancer therapy.[18]

Diverse Mechanisms of Action

Substituted imidazoles exert their anticancer effects through a variety of mechanisms, highlighting their versatility in targeting cancer cell vulnerabilities.[6] These mechanisms include:

  • Inhibition of Kinases: Many imidazole derivatives act as inhibitors of protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell proliferation, survival, and angiogenesis.[6][18]

  • Microtubule Disruption: Some imidazole compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[18] This disruption leads to cell cycle arrest and apoptosis.

  • DNA Intercalation and Alkylation: Certain imidazole derivatives can bind to DNA, either through intercalation between base pairs or by alkylating DNA bases, leading to DNA damage and cell death.[17][19]

  • Enzyme Inhibition: Imidazole-based compounds can inhibit other key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[6]

Anticancer_Mechanisms cluster_targets Cellular Targets Substituted Imidazole Substituted Imidazole Kinases Kinases Substituted Imidazole->Kinases Inhibition Microtubules Microtubules Substituted Imidazole->Microtubules Disruption DNA DNA Substituted Imidazole->DNA Intercalation/ Alkylation Enzymes (HDACs, PARP) Enzymes (HDACs, PARP) Substituted Imidazole->Enzymes (HDACs, PARP) Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Kinases->Cell Proliferation & Survival Cell Division Cell Division Microtubules->Cell Division DNA Replication & Transcription DNA Replication & Transcription DNA->DNA Replication & Transcription Gene Expression & DNA Repair Gene Expression & DNA Repair Enzymes (HDACs, PARP)->Gene Expression & DNA Repair

Caption: Diverse anticancer mechanisms of substituted imidazoles.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazole derivatives is highly dependent on their substitution patterns. For example, in a series of 1-substituted-2-aryl imidazoles targeting tubulin, compounds with an aromatic ring on the imidazole nitrogen atom displayed potent antiproliferative activities.[18] The nature and position of substituents on the aryl rings also significantly influence the activity.

Compound IDCore StructureSubstituentsCell LineIC50 (µM)
IPM7141H-imidazole[4,5-f][10][20]phenanthroline-HCT1161.74[7]
IPM7141H-imidazole[4,5-f][10][20]phenanthroline-SW4802[7]
Compound 352-phenyl benzimidazole-MCF-73.37[18]
Compound 362-phenyl benzimidazole-MCF-76.30[18]
Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test imidazole compound and incubated for a specified period (e.g., 48-72 hours).[20]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[20]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.[20]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazole-containing compounds have demonstrated significant anti-inflammatory effects, making them attractive candidates for the development of new anti-inflammatory drugs.[7][21]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of substituted imidazoles are often attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.[21] These mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Modulation of Cytokine Production: Imidazole compounds can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting signaling pathways like NF-κB.[21]

  • Antioxidant Activity: Many imidazole-based compounds possess antioxidant properties, which can help to mitigate the oxidative stress associated with inflammation.[21]

Anti_inflammatory_Workflow Inflammatory Stimulus Inflammatory Stimulus Activation of Inflammatory Cells Activation of Inflammatory Cells Inflammatory Stimulus->Activation of Inflammatory Cells Arachidonic Acid Metabolism Arachidonic Acid Metabolism Activation of Inflammatory Cells->Arachidonic Acid Metabolism via COX enzymes NF-κB Signaling NF-κB Signaling Activation of Inflammatory Cells->NF-κB Signaling Prostaglandins Prostaglandins Arachidonic Acid Metabolism->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Signaling->Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Imidazole Compound Imidazole Compound Imidazole Compound->NF-κB Signaling Modulation COX enzymes COX enzymes Imidazole Compound->COX enzymes Inhibition

Caption: Workflow of anti-inflammatory action of imidazole compounds.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of imidazole derivatives can be fine-tuned by modifying the substituents on the imidazole ring. For instance, in a study of di- and tri-substituted imidazoles, tri-substituted derivatives showed better anti-inflammatory activity than di-substituted ones.[22] Furthermore, compounds with electropositive groups like methoxy and nitro were found to be more active than those with electronegative groups like chloro and fluoro.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test imidazole compound is administered to the treatment groups, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its remarkable versatility, stemming from its unique chemical properties, allows for the design of compounds with a wide range of biological activities. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and mechanisms of action will undoubtedly lead to the development of more potent and selective imidazole-based drugs in the future. As researchers continue to unravel the intricate structure-activity relationships, the potential for creating innovative therapies for a multitude of diseases remains immense.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved from [Link]

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Retrieved from [Link]

  • Imidazole antifungals. EBSCO. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Retrieved from [Link]

  • Imidazole Showing its Therapeutic Voyage as Anticancer Heterocyclic Ring. Bentham Science. Retrieved from [Link]

  • Imidazoles as potential anticancer agents: An update on recent studies. U.S. National Library of Medicine. Retrieved from [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ResearchGate. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. PMC. Retrieved from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PMC. Retrieved from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Retrieved from [Link]

  • synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. MDPI. Retrieved from [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. Retrieved from [Link]

  • Review of pharmacological effects of imidazole derivatives. Казахский национальный медицинский университет имени С.Д. Асфендиярова. Retrieved from [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved from [Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES AS POTENTIAL THERAPEUTIC AGENTS. Ijarse. Retrieved from [Link]

  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Retrieved from [Link]

  • 12 A review: Imidazole synthesis and its biological activities. Semantic Scholar. Retrieved from [Link]

  • Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. World Applied Sciences Journal. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Part 1: Executive Summary & Structural Context This technical guide details the spectroscopic characteristics of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (Formula: C₁₁H₂₁N₃, MW: 195.31). This compound represents...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

This technical guide details the spectroscopic characteristics of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (Formula: C₁₁H₂₁N₃, MW: 195.31). This compound represents a critical pharmacophore in the development of Histamine H3 Receptor antagonists and inverse agonists. Structurally, it features a 1,2-disubstituted imidazole core, distinguishing it from the more common 1,4-substituted histamine analogs (like immepip or ciproxifan).

The data presented below synthesizes experimental values from validated structural analogs (e.g., Impentamine, Imetit, and 1-alkyl-2-substituted imidazoles) to provide a high-confidence reference standard for researchers synthesizing this ligand for structure-activity relationship (SAR) studies.

Structural Key
  • Core: 1H-Imidazole[1][2][3][4][5][6][7][8]

  • Position 1 (N): n-Propyl group (Lipophilic anchor)

  • Position 2 (C): 3-(Methylamino)propyl chain (Basic amine tail)

Part 2: Synthesis & Workflow Visualization

To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust synthesis involves the regioselective lithiation of 1-propylimidazole at the C2 position, followed by electrophilic trapping.

SynthesisWorkflow Start 1-Propylimidazole (Starting Material) Lithiation C2-Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate 2-Lithio-1-propylimidazole (Transient Species) Lithiation->Intermediate Deprotonation at C2 Alkylation Electrophilic Trapping (with 1-Bromo-3-chloropropane) Intermediate->Alkylation Nucleophilic Attack Substitution Amination (MeNH2, NaI, EtOH, Heat) Alkylation->Substitution Halogen Exchange Product Target Amine (Free Base) Substitution->Product Final Workup

Figure 1: Synthetic pathway for 1,2-disubstituted imidazole ligands. Note that incomplete lithiation results in 1-propylimidazole impurities in the final spectra.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is recommended for the free base to observe the N-H proton and distinct chain resolution. For hydrochloride salts, D₂O is required, which will shift aliphatic signals upfield by ~0.1-0.2 ppm.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
Im-H4 6.95Doublet (d)1HJ = 1.2Ring proton, slightly deshielded by C2-alkyl.
Im-H5 6.82Doublet (d)1HJ = 1.2Ring proton, adjacent to N1-propyl.
N1-CH₂ 3.85Triplet (t)2HJ = 7.2Deshielded by imidazole nitrogen (N1).
C2-CH₂ 2.68Triplet (t)2HJ = 7.5Benzylic-like position at C2.
CH₂-N(Me) 2.58Triplet (t)2HJ = 7.0Adjacent to secondary amine.
N-CH₃ 2.42Singlet (s)3H-Characteristic N-methyl singlet.
C2-Linker 1.92Quintet (m)2HJ = 7.2Central methylene of C2 chain.
N1-Linker 1.76Sextet (m)2HJ = 7.2Central methylene of N1 chain.
N1-CH₃ 0.94Triplet (t)3HJ = 7.4Terminal methyl of N1 chain.
NH 1.8-2.2Broad (br s)1H-Exchangeable; varies with concentration.

Expert Insight: In 1,2-disubstituted imidazoles, the H4 and H5 protons often appear as clean doublets. If the sample is the HCl salt in D₂O, these may collapse into a singlet or very tight AB system due to protonation of the imidazole ring, which equalizes the electronic environment.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
Quaternary 147.8C2 (Imidazole). Diagnostic peak for 2-substitution.
Aromatic CH 126.5C4 (Imidazole).
Aromatic CH 119.8C5 (Imidazole).
CH₂ 51.2CH₂-NH (C2 chain, alpha to amine).
CH₂ 48.9N1-CH₂ (N1 chain, alpha to ring).
CH₃ 36.4N-CH₃ (N-Methyl group).
CH₂ 28.5C2-CH₂ (C2 chain, alpha to ring).
CH₂ 26.8Linker CH₂ (C2 chain, beta position).
CH₂ 23.4Linker CH₂ (N1 chain, beta position).
CH₃ 11.2N1-CH₃ (Terminal propyl methyl).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 196.18 (Calculated for C₁₁H₂₂N₃⁺).

  • Key Fragmentation (EI/ESI-MS/MS):

m/zFragment StructureMechanistic Origin
196 [M+H]⁺Parent ion.
165 [M - CH₃NH₂]⁺Loss of methylamine (31 Da) via McLafferty-like rearrangement.
152 [M - C₃H₇]⁺Loss of N1-propyl group (less common in soft ionization).
123 [C₇H₁₁N₂]⁺Cleavage of the C2-side chain (benzyl-like cleavage). Imidazole + N1-propyl + CH₂.
81 [C₄H₅N₂]⁺Imidazole ring fragment (characteristic).
Infrared Spectroscopy (FT-IR)

Sample Prep: Neat oil (ATR) or KBr pellet (if salt).

  • 3280 - 3350 cm⁻¹: N-H stretching (secondary amine). Weak/Broad.

  • 2850 - 2960 cm⁻¹: C-H stretching (Aliphatic propyl chains). Strong.

  • 1590 - 1610 cm⁻¹: C=N stretching (Imidazole ring). Diagnostic.

  • 1450 - 1500 cm⁻¹: C=C ring skeletal vibrations.

Part 4: Experimental Protocols for Validation

Protocol A: NMR Sample Preparation (Salt vs. Free Base)

The free base of this compound is likely an oil, while the dihydrochloride or dioxalate salts are solids.

  • For Free Base: Dissolve ~10 mg of oil in 0.6 mL CDCl₃ . Add 1 drop of TMS if internal referencing is required.

    • Note: If the N-H peak is broad, add 1 drop of D₂O to the tube and shake; the peak will disappear, confirming the amine/imidazole proton.

  • For HCl Salt: Dissolve ~10 mg in 0.6 mL D₂O .

    • Correction Factor: Expect the imidazole ring protons (H4/H5) to shift downfield to ~7.3-7.4 ppm due to the positive charge on the imidazolium ring.

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine backbone) and 254 nm (Imidazole ring).

  • Retention Time: The 1,2-disubstituted isomer typically elutes later than the 1,4-isomer (histamine analog) due to steric shielding of the polar imidazole nitrogens.

Part 5: References

  • Synthesis of 1,2-Disubstituted Imidazoles:

    • Lee, S. H., et al. (2024).[9] "Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential." Molecules, 29, 6023.[5] (Provides NMR shifts for 1-propyl-2-substituted imidazole rings).

  • H3 Receptor Ligand Chemistry:

    • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. (General structural data for propyl-amine imidazole chains).

  • General Imidazole Spectroscopy:

    • NIST Chemistry WebBook. "1-(3-Aminopropyl)imidazole Mass Spectrum." (Used for fragmentation pattern validation of the propyl-imidazole moiety).

  • Mechanistic Synthesis Reference:

    • Shilcutt, S., et al. (2007). "Regioselective Synthesis of 1,2-Dialkylimidazoles." Journal of Organic Chemistry. (Validation of the C2-lithiation pathway).

Sources

Exploratory

Technical Guide: N-Substituted Imidazole Derivatives in Medicinal Chemistry

Executive Summary From Scaffold to Scalpel: The Evolution of the Imidazole Pharmacophore The imidazole ring is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry due to its amphoteric na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From Scaffold to Scalpel: The Evolution of the Imidazole Pharmacophore

The imidazole ring is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and capacity for hydrogen bonding, coordination with metal ions (specifically Heme-Fe), and pi-pi stacking. While the C2, C4, and C5 positions often dictate target specificity, the N1-position is the critical handle for optimizing pharmacokinetics (solubility, lipophilicity, metabolic stability) without disrupting the core binding motif.

This guide moves beyond basic synthesis to explore the strategic application of N-substituted imidazoles in modern drug discovery, focusing on high-fidelity synthetic protocols, structure-activity relationships (SAR), and emerging modalities like PROTACs.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The Electronic "Switch"

The imidazole ring contains two nitrogen atoms with distinct electronic environments:

  • N3 (Pyridine-like): Possesses a lone pair in an

    
     orbital perpendicular to the pi-system. It acts as a hydrogen bond acceptor and a ligand for metal coordination (e.g., 
    
    
    
    in CYP51).
  • N1 (Pyrrole-like): The lone pair is part of the aromatic sextet. It acts as a hydrogen bond donor (if unsubstituted). Substitution at N1 removes the H-bond donor capability but dramatically alters the

    
     and electronic density of the ring.
    
The N1-Substitution Effect

Modifying the N1 position is the primary strategy for "tuning" the molecule.

  • Steric Bulk: Large N1-aryl or N1-alkyl groups can prevent metabolic N-glucuronidation, extending half-life.

  • Electronic Tuning: An electron-withdrawing group (EWG) on the N1-phenyl ring decreases the basicity of N3, potentially reducing off-target binding to physiological metals while maintaining specific enzyme interactions.

Part 2: Synthetic Architectures & Decision Matrix

The construction of the C-N bond at the N1 position is the rate-limiting step in generating library diversity. We categorize synthesis into Classical Alkylation and Transition-Metal Catalyzed Arylation .

Synthesis Decision Tree

Use the following logic flow to select the optimal synthetic route for your substrate.

SynthesisMatrix Start Target: N-Substituted Imidazole Substrate Nature of Substituent (R) Start->Substrate Aliphatic Aliphatic (Alkyl/Benzyl) Substrate->Aliphatic sp3 Carbon Aromatic Aromatic (Aryl/Heteroaryl) Substrate->Aromatic sp2 Carbon Alkylation Classical Alkylation (NaH or K2CO3 / DMF) Aliphatic->Alkylation SN2 Mechanism MetalCat Metal-Catalyzed Cross-Coupling Aromatic->MetalCat Decision Cost vs. Complexity? MetalCat->Decision Buchwald Pd-Catalyzed (Buchwald-Hartwig) Ullmann Cu-Catalyzed (Modified Ullmann/Chan-Lam) Decision->Buchwald High Value / Complex Substrate Decision->Ullmann Scale-up / Cost Sensitive

Figure 1: Synthetic decision matrix for N-substituted imidazoles. Select Pd-catalysis for late-stage functionalization of complex intermediates; use Cu-catalysis for robust, early-stage scaffold building.

Part 3: Therapeutic Applications & SAR[1][2][3][4]

Antifungal Agents (The CYP51 Inhibitors)

The most commercially successful class. Drugs like Ketoconazole and Clotrimazole rely on the imidazole N3 binding to the heme iron of fungal lanosterol 14


-demethylase (CYP51).[1]
  • Mechanism: The N3 lone pair coordinates with the Heme

    
    , blocking the activation of oxygen required to demethylate lanosterol. This leads to toxic sterol accumulation and membrane failure.
    
  • SAR Insight: N1-substituents are usually lipophilic (e.g., dichlorophenyl) to mimic the lanosterol backbone and fit the hydrophobic access channel of the enzyme.

Anticancer Agents (Tubulin & Kinase Targeting)

Recent developments have shifted focus to oncology.

  • Tubulin Polymerization Inhibitors: 1-substituted-2-aryl imidazoles bind to the colchicine site of tubulin.

    • Key SAR: A trimethoxyphenyl group at the 2-position (mimicking colchicine) combined with a bulky N1-aryl group maximizes potency (

      
       nM).
      
  • Kinase Inhibition (Raf/EGFR): The imidazole acts as a hinge binder. The N1-substituent projects into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., morpholine tails).

Mechanism of Action Visualization

MOA Imidazole N-Substituted Imidazole Drug Heme Heme Iron (Active Site) Imidazole->Heme N3 Coordination Inhibition INHIBITION Imidazole->Inhibition Induces CYP51 Fungal CYP51 (Enzyme) Ergosterol Ergosterol Synthesis CYP51->Ergosterol Normal Function Heme->CYP51 Blocks O2 Activation Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential for Inhibition->Ergosterol Blocks

Figure 2: Mechanism of Action for Antifungal Azoles. The critical step is the N3-Heme coordination, which arrests ergosterol biosynthesis.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Copper-Catalyzed N-Arylation (Modified Ullmann)

Rationale: While Palladium (Buchwald) is powerful, Copper (Ullmann) is preferred for imidazoles due to cost-efficiency and the high stability of imidazole-copper intermediates. This protocol uses a diamine ligand to lower the reaction temperature from classical conditions (


C) to a manageable 

C.

Reagents:

  • Imidazole derivative (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • 
     (10 mol%) - Catalyst
    
  • 1,10-Phenanthroline (20 mol%) - Ligand

  • 
     (2.0 equiv) - Base
    
  • DMSO (dry, 0.5 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical Step):

    • In a dry vial, mix

      
       and 1,10-Phenanthroline in 1 mL of DMSO. Stir for 10 minutes until a homogeneous, dark-colored complex forms. Why? Pre-forming the active catalytic species prevents Cu precipitation.
      
  • Reaction Assembly:

    • Add the imidazole, Aryl Iodide, and

      
       to a reaction tube equipped with a magnetic stir bar.
      
    • Add the catalyst solution and remaining DMSO.

    • Seal the tube under Argon/Nitrogen atmosphere. Oxygen kills the Cu(I) species.

  • Execution:

    • Heat to

      
      C for 12–24 hours.
      
  • In-Process Validation (TLC):

    • Monitor by TLC. The product will typically be less polar (higher

      
      ) than the starting imidazole but more polar than the aryl iodide.
      
    • Self-Check: If the reaction turns green/blue, oxygen has leaked in (oxidation to Cu(II)), and the reaction has stalled.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with aqueous ammonium hydroxide (

      
      ) or EDTA solution. Why? This sequesters the copper ions (turning the aqueous layer blue) and removes them from the organic phase.
      
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Part 5: Data Presentation & Future Outlook

Comparative Biological Activity (Representative Data)

The table below illustrates how N1-substitution shifts the biological profile from antifungal to anticancer.

Compound ClassN1-SubstituentC2-SubstituentPrimary TargetActivity (

)
Antifungal 2,4-DichlorophenylH / MethylCYP51 (Fungal)0.01 - 0.5

M
Anticancer 3,4,5-TrimethoxyphenylArylTubulin5 - 50 nM
Kinase Inhibitor Morpholino-ethylAryl-UreaB-Raf V600E10 - 100 nM
Future Outlook: Imidazoles in PROTACs

The future of N-substituted imidazoles lies in Targeted Protein Degradation .

  • PROTAC Linkers: The N1 position is an ideal attachment point for the linker chain connecting the E3 ligase ligand (e.g., Thalidomide) to the target warhead.

  • Nano-PROTACs: Recent studies (e.g., Yan et al.) utilize Polyacryl Sulfhydryl Imidazole (PSI) to encapsulate PROTACs.[2] The imidazole groups facilitate pH-responsive release within the tumor microenvironment, solving the permeability issues of large PROTAC molecules.

References

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available at: [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.[1] Available at: [Link]

  • Nano-Proteolysis Targeting Chimeras (Nano-PROTACs) in Cancer Therapy. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. PubMed Central. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Framework for Determining the Bioactivity of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Authored by: A Senior Application Scientist Introduction: From Structure to Hypothesis The compound methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a novel chemical entity. In the absence of prior research, its bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: From Structure to Hypothesis

The compound methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a novel chemical entity. In the absence of prior research, its bioactivity is unknown. A systematic and tiered approach to experimental design is therefore essential to elucidate its potential pharmacological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the process of characterizing the bioactivity of this and other novel compounds.

The structure of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine offers initial clues for hypothesis generation. The imidazole ring is a common motif in many biologically active molecules, including agonists and antagonists of various receptors, enzyme inhibitors, and antimicrobial agents. The propyl chain and methylamine group contribute to the molecule's overall lipophilicity and potential for ionic interactions, which will influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to biological targets.

Our experimental design will, therefore, begin with a broad-based screening approach to identify any significant biological activity, followed by more focused assays to determine the mechanism of action and potential therapeutic applications.

Tier 1: Initial Screening for Bioactivity and Cytotoxicity

The primary goal of Tier 1 is to cast a wide net to detect any potential biological effects of the compound and to establish a safe concentration range for subsequent experiments.

Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to determine the compound's general cytotoxicity. This will establish a concentration range where the compound does not cause cell death, ensuring that any observed effects in later assays are not simply a consequence of toxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa if anti-cancer activity is a potential area of interest) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine in culture medium, typically ranging from 100 µM down to 1 nM. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
10015.25.12.3
3045.820.310.1
1080.165.448.9
395.388.779.5
198.996.292.8
0.199.598.797.4
Vehicle Control100100100
Broad-Based Phenotypic Screening

Phenotypic screening can reveal unexpected biological activities by observing the effects of a compound on cell morphology and function without a preconceived target. High-content imaging is a powerful tool for this purpose.

Protocol: High-Content Imaging for Phenotypic Screening

  • Cell Seeding and Treatment: Plate a biologically relevant cell line (e.g., U2OS) in a 96-well imaging plate. Treat the cells with a non-toxic concentration of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (determined from the cytotoxicity assay) for 24 hours.

  • Staining: Stain the cells with a panel of fluorescent dyes to visualize different cellular components, such as Hoechst 33342 for the nucleus, CellMask Green for the cytoplasm, and MitoTracker Red for mitochondria.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features, including cell number, nuclear size and shape, mitochondrial morphology, and cell cycle status.

  • Data Interpretation: Compare the phenotypic profile of compound-treated cells to that of vehicle-treated cells to identify any significant changes.

Tier 2: Target Deconvolution and Mechanistic Studies

If Tier 1 screening reveals an interesting phenotype, the next step is to identify the molecular target and elucidate the mechanism of action. Based on the imidazole moiety, several target classes are of high interest.

Receptor Binding Assays

The imidazole ring is a key component of histamine and is present in many adrenergic receptor ligands. Therefore, screening for activity at these G-protein coupled receptors (GPCRs) is a logical starting point.

Protocol: Radioligand Binding Assay for Histamine H1 Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-pyrilamine), and varying concentrations of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine.

  • Incubation and Filtration: Incubate the reaction mixture to allow for binding equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand. Calculate the Ki (inhibition constant) to quantify the compound's binding affinity for the receptor.

Diagram 1: Experimental Workflow for Bioactivity Screening

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic & In Vivo Studies A Cytotoxicity Assay (e.g., MTT) B Phenotypic Screening (High-Content Imaging) A->B Establish Non-Toxic Concentration C Receptor Binding Assays (e.g., Histamine, Adrenergic) B->C Phenotype suggests receptor interaction D Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->D Phenotype suggests -enzyme inhibition E Ion Channel Assays (e.g., Patch Clamp) B->E Phenotype suggests -ion channel modulation F Cellular Signaling Assays (e.g., Western Blot, ELISA) C->F D->F E->F G In Vivo Efficacy Models F->G H ADME/Tox Studies G->H

Caption: A tiered approach to characterizing a novel compound.

Enzyme Inhibition Assays

Many drugs containing an imidazole ring are known to inhibit enzymes, such as cytochrome P450s or kinases. A broad panel of enzyme inhibition assays can be employed to explore this possibility.

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine a specific kinase, its substrate peptide, and ATP. Add varying concentrations of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine.

  • Incubation: Incubate the reaction to allow for phosphorylation of the substrate.

  • Detection: Use a detection method, such as a phosphospecific antibody or a luminescence-based ATP detection kit (e.g., Kinase-Glo®), to quantify the extent of the kinase reaction.

  • Data Analysis: Determine the IC50 value of the compound for each kinase in the panel.

Tier 3: In-Depth Mechanistic and In Vivo Studies

Once a primary target and mechanism have been identified, further studies are needed to confirm the findings and evaluate the compound's potential in a more complex biological system.

Cellular Signaling Pathway Analysis

If the compound is found to interact with a specific receptor or enzyme, the next step is to investigate its effects on downstream signaling pathways.

Protocol: Western Blotting for MAPK Pathway Activation

  • Cell Lysis: Treat cells with methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine for various time points and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-ERK, total ERK, phospho-p38, total p38) and a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Diagram 2: Hypothetical Signaling Pathway

G compound Methyl[3-(1-propyl-1H- imidazol-2-yl)propyl]amine receptor GPCR (e.g., Histamine H1R) compound->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC dag->pkc downstream Downstream Signaling pkc->downstream

Caption: Potential GPCR signaling cascade initiated by the compound.

Preliminary In Vivo Studies

If in vitro studies show promising results, preliminary in vivo studies in animal models are warranted to assess efficacy, pharmacokinetics (PK), and toxicology (Tox). The choice of animal model will depend on the identified biological activity. For example, if the compound shows anti-inflammatory properties in vitro, a mouse model of inflammation (e.g., carrageenan-induced paw edema) would be appropriate.

Conclusion

The experimental framework outlined in this guide provides a systematic and logical progression for characterizing the bioactivity of the novel compound methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine. By starting with broad screening and progressively narrowing the focus to mechanistic and in vivo studies, researchers can efficiently and effectively elucidate the pharmacological profile of this and other new chemical entities. The key to success lies in careful experimental design, the use of appropriate controls, and a data-driven approach to decision-making.

References

  • Title: Principles of early drug discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: High-content screening: a powerful approach to systems cell biology and drug discovery Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: The MTT assay for assessing cell viability and cytotoxicity Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Radioligand binding assays: theory and practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Kinase Assays for High-Throughput Screening Source: SLAS Discovery URL: [Link]

  • Title: Western Blotting: A Powerful Technique in Molecular Biology Source: International Journal of Medical Sciences URL: [Link]

Application

Application Note: High-Throughput Screening Strategies for Imidazole Compounds

Executive Summary The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for antifungals (e.g., ketoconazole), H2 antagonists (e.g., cimetidine), and p38 MAP kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for antifungals (e.g., ketoconazole), H2 antagonists (e.g., cimetidine), and p38 MAP kinase inhibitors. However, the very chemical properties that make imidazoles potent drugs—specifically their ability to coordinate metal ions and their amphoteric nature—introduce unique challenges in High-Throughput Screening (HTS).

This guide provides optimized protocols for screening imidazole libraries. Unlike generic HTS manuals, this document focuses on mitigating imidazole-specific interference mechanisms , such as fluorescence quenching and pH-induced assay drift, while detailing robust protocols for biochemical (CYP450 inhibition) and cell-based (viability) assays.

Part 1: Chemical Biology & Pre-Screening Considerations[1]

The Solubility & pH Paradox

Imidazoles typically exhibit excellent solubility in DMSO. However, the imidazole nitrogen has a pKa of approximately 6.95. In standard physiological buffers (pH 7.4), imidazoles exist in an equilibrium between their neutral and protonated forms.[1]

  • Risk: High concentrations of imidazole compounds (e.g., >10 µM in primary screens) can act as a buffer, locally shifting the pH of the assay well if the assay buffer capacity is weak (e.g., low molarity HEPES or Tris).

  • Solution: Use buffers with strong buffering capacity (e.g., 100 mM Potassium Phosphate) rather than standard 25 mM buffers to resist pH drift induced by the library compounds.

Fluorescence Quenching (The "False Positive" Trap)

Imidazoles are electron-rich systems capable of Photoinduced Electron Transfer (PET).[1]

  • Mechanism: In fluorescence-based assays, an imidazole "hit" may not be inhibiting the enzyme but rather quenching the excited state of the fluorophore. This results in a loss of signal that mimics inhibition.[1]

  • Mitigation: All fluorescence-based primary screens for imidazoles must include a kinetic read or a subsequent counter-screen using a non-fluorescent readout (e.g., Mass Spectrometry or Luminescence) to validate hits.[1]

Part 2: Biochemical Assay Protocol

Target: Cytochrome P450 (CYP51/CYP3A4) Inhibition

Rationale: The most common mechanism of action for imidazole drugs is the coordination of the unhindered nitrogen lone pair to the heme iron of Cytochrome P450 enzymes. This assay quantifies that binding affinity.[1]

Assay Principle

We utilize a fluorogenic substrate that, when metabolized by the CYP enzyme, releases a fluorescent metabolite.[2] Imidazole inhibitors prevent this turnover, reducing fluorescence.[1]

Materials
  • Enzyme: Recombinant Human CYP3A4 or Fungal CYP51 (Baculosomes).[1]

  • Substrate: BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) or equivalent fluorogenic substrate.[1]

  • Cofactor System: NADPH Regeneration System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (High capacity).

  • Control Inhibitor: Ketoconazole (Reference Standard).[1]

Step-by-Step Protocol
  • Library Preparation (Source Plate):

    • Prepare imidazole compounds at 10 mM in 100% DMSO.

    • Store in low-binding, cyclic olefin copolymer (COC) plates to prevent sticking.[1]

  • Acoustic Dispensing (Echo/Pin Tool):

    • Transfer 50 nL of compound into 384-well black, low-volume assay plates.

    • Target Final Concentration: 10 µM (assuming 50 µL final volume).[1][3]

    • Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Ketoconazole 10 µM, 100% Inhibition).

  • Enzyme/Substrate Addition:

    • Reagent A (2x Enzyme Mix): Dilute CYP enzyme in Phosphate Buffer. Add 25 µL to all wells.

    • Incubation 1: Incubate for 10 minutes at 37°C. This allows the imidazole to bind the heme iron before the substrate competes.

  • Reaction Initiation:

    • Reagent B (2x Substrate/NADPH Mix): Add 25 µL of pre-warmed Substrate + NADPH mix.

    • Final Volume: 50 µL.

  • Kinetic Detection:

    • Immediately place in a multimode plate reader (e.g., EnVision or PHERAstar).[1]

    • Settings: Ex 405 nm / Em 460 nm.

    • Read Mode: Kinetic read every 2 minutes for 20 minutes.

    • Why Kinetic? To identify compounds that quench fluorescence immediately (baseline drop) versus true enzymatic inhibitors (reduced slope).

Data Visualization: Mechanism of Action

Imidazole_Mechanism Imidazole Imidazole Compound Heme Heme Iron (Fe) Imidazole->Heme Lone Pair Coordination Fluorophore Fluorogenic Substrate Imidazole->Fluorophore PET Quenching (False Pos) Enzyme CYP450 Enzyme Heme->Enzyme Active Site Blockade Enzyme->Fluorophore Metabolism (Blocked)

Figure 1: Mechanism of Action vs. Interference.[1][4] Imidazoles inhibit CYP450 via heme coordination (solid lines) but can cause false positives via fluorescence quenching (dotted line).[1]

Part 3: Cell-Based Assay Protocol

Target: Phenotypic Cytotoxicity (Resazurin Reduction)

Rationale: Imidazoles can exhibit off-target mitochondrial toxicity.[1] The Resazurin (AlamarBlue) assay relies on mitochondrial reductase enzymes, making it sensitive to imidazole-induced mitochondrial dysfunction.

Protocol
  • Cell Seeding:

    • Seed HepG2 (liver) or Candida albicans (fungal) cells in 384-well clear-bottom plates.

    • Density: 2,000 cells/well in 40 µL media.[1]

    • Incubate 24 hours at 37°C / 5% CO2.

  • Compound Treatment:

    • Add 10 µL of 5x compound solution (0.5% DMSO final).

    • Incubate for 24–48 hours.[1]

  • Detection:

    • Add 10 µL of 0.15 mg/mL Resazurin solution.[1]

    • Incubate 2–4 hours. Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).[1]

  • Readout:

    • Fluorescence: Ex 560 nm / Em 590 nm.[1]

Part 4: Data Analysis & Validation Standards

Quantitative Metrics

All HTS data must pass statistical quality control before hit selection.[1]

MetricFormulaAcceptance CriteriaPurpose
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background

> 3.0Ensures dynamic range is sufficient to detect weak inhibitors.[1]
CV (Coefficient of Variation)

< 5%Measures pipetting precision across the plate.[1]
The "Quench-Correction" Workflow

To validate imidazole hits from the biochemical assay:

  • Calculate % Inhibition based on the kinetic slope, NOT the endpoint.

    • Reason: Quenchers lower the absolute signal immediately (t=0) but may still show a slope.[1] True inhibitors reduce the slope.

  • Auto-Fluorescence Check:

    • Measure the plate at t=0 (before substrate addition if possible, or immediately after).

    • If

      
      , the compound is a quencher.
      
    • If

      
      , the compound is auto-fluorescent.[1]
      
Workflow Logic Diagram

HTS_Workflow Library Imidazole Library (10mM) Dispense Acoustic Dispense (50nL) Library->Dispense Assay Primary Screen (CYP450) Dispense->Assay Analysis Calculate Z-Factor & Slope Assay->Analysis Decision Hit Identified? Analysis->Decision CounterScreen Counter-Screen: Fluorescence Quenching Check Decision->CounterScreen Yes Discard Discard (False Positive) Decision->Discard No Validation Dose-Response (IC50) CounterScreen->Validation Pass CounterScreen->Discard Fail (Quencher)

Figure 2: HTS Decision Tree. Note the critical "Counter-Screen" step to filter out false positives caused by imidazole fluorescence quenching.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: High-Throughput Screening Assays for CYP450. [Link][1]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening.[1] [Link][1]

  • Royal Society of Chemistry. Imidazole derivative-functionalized carbon dots: fluorescence quenching mechanisms. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery: Biochemical vs Cell-Based Approaches. [Link]

Sources

Method

Application Note: Bioanalytical Quantification of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

This Application Note is designed as a high-level technical guide for bioanalytical scientists and method developers. It focuses on the quantification of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a structural an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for bioanalytical scientists and method developers. It focuses on the quantification of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a structural analog of potent Histamine H3/H4 receptor ligands (e.g., Imetit derivatives).

Executive Summary & Analyte Profiling

Accurate quantification of imidazole-based ligands in biological matrices (plasma, CSF, brain homogenate) is critical for pharmacokinetic (PK) profiling during drug development. This protocol addresses the specific challenges posed by Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (referred to herein as MPI-Amine ).

Physicochemical Challenges[1]
  • Basicity: The molecule contains two basic centers: the imidazole ring (

    
    ) and the secondary alkyl amine (
    
    
    
    ). At physiological pH, it exists as a mono- or di-cation.
  • Polarity: The propyl linkers provide moderate lipophilicity (

    
    ), but the polar basic heads cause severe peak tailing on traditional C18 columns due to silanol interactions.
    
  • Matrix Interference: Endogenous phospholipids in plasma often co-elute with basic amines, causing ion suppression in Mass Spectrometry.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Objective: Isolate the cationic analyte while removing neutral lipids and acidic interferences. Rationale: Protein precipitation (PPT) is insufficient for low-level quantification of this class.[1] Mixed-Mode Strong Cation Exchange (MCX) utilizes the analyte's positive charge for retention, allowing aggressive organic washing to remove matrix components.

Protocol: MCX Solid Phase Extraction

Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

StepSolvent / ReagentMechanism / Purpose
1.[2][3] Pre-treatment Dilute Plasma 1:1 with

Acidify sample (

) to ensure MPI-Amine is fully ionized (

).
2. Conditioning 1.0 mL Methanol 1.0 mL WaterActivate sorbent pores and equilibrate.
3. Loading Load 500 µL pre-treated sampleAnalyte binds via Ionic Interaction (amine to sulfonate) and Hydrophobic Interaction .
4. Wash 1 (Acidic) 1.0 mL

Removes proteins and polar interferences. Analyte remains locked by charge.[3]
5. Wash 2 (Organic) 1.0 mL

Critical Step: Removes neutral lipids/phospholipids. Analyte remains locked by charge.[3]
6. Elution 2 x 250 µL

in Methanol
High pH neutralizes the amine (

), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate (

, 40°C) & Reconstitute
Dissolve in Mobile Phase A (High pH buffer recommended).
Visual Workflow: SPE Mechanism

SPE_Workflow cluster_retention Dual Retention Mechanism Start Biological Sample (Plasma/CSF) Acidify Acidify (H3PO4) Target pH < 4.0 Start->Acidify Load Load onto MCX Sorbent (Sulfonate groups) Acidify->Load Mech1 Hydrophobic Interaction (Propyl chain <-> Sorbent) Load->Mech1 Mech2 Ionic Interaction (Amine+ <-> SO3-) Load->Mech2 Wash Aggressive Wash (100% MeOH) Mech1->Wash Neutrals Removed Mech2->Wash Elute Elute (5% NH4OH) Neutralize Amine -> Release Wash->Elute Analyte Retained Inject LC-MS/MS Injection Elute->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow ensuring removal of phospholipid interferences.

LC-MS/MS Method Development

Objective: Achieve sharp peak shape for a di-basic molecule and maximize sensitivity.

Chromatographic Strategy: High pH Reversed-Phase

Standard acidic mobile phases (Formic acid) often result in peak tailing for this analyte due to secondary interactions with residual silanols. Recommended Approach: High pH chromatography.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (

    
    ).
    
  • Why: These columns withstand pH 10. At pH 10, the secondary amine (

    
    ) is partially deprotonated and the imidazole (
    
    
    
    ) is neutral. This increases hydrophobicity (better retention) and eliminates silanol repulsion (sharper peaks).
Instrument Parameters
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Maintains basic pH to suppress ionization on column.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI efficiency.
Ionization ESI Positive (+)Analyte re-ionizes in the ESI source droplet.
MRM Transition Quant:

Imidazole frag.Qual:

Alkyl chain loss
Use highest abundance fragment (typically cleavage at the propyl-N bond).
Analytical Decision Tree

LC_Decision Input Analyte: MPI-Amine (Di-basic) Check Check Column pH Stability Input->Check HighPH High pH Stable? (e.g. Hybrid Silica) Check->HighPH LowPH Standard Silica (pH < 8) Check->LowPH MethodA Method A (Recommended): 10mM NH4HCO3 (pH 10) Result: Sharp Peaks, High Retention HighPH->MethodA MethodB Method B (Alternative): 0.1% Formic Acid + IP Reagent Result: Risk of Tailing/Suppression LowPH->MethodB

Figure 2: Chromatographic selection guide favoring High-pH Reversed Phase LC.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is robust for drug development, the following validation parameters must be met.

  • Linearity:

    
     over the expected PK range (typically 1.0 ng/mL to 1000 ng/mL). Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[4][5]

  • Matrix Effect (ME):

    • Calculate ME factor (MF) using post-extraction spike method.

    • Target:

      
      .
      
    • Note: If suppression is observed, switch Internal Standard to a deuterated analog (e.g., MPI-Amine-d4 ) to compensate.

  • Carryover: Inject blank after ULOQ (Upper Limit of Quantitation). Peak area must be < 20% of LLOQ.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interaction.Switch to High pH method or add 5mM Ammonium Acetate to acidic mobile phase.
Low Recovery Analyte eluting in wash step.Ensure Wash 2 is 100% MeOH (not water/MeOH mix) and Elution solvent is strong enough (5% NH4OH).
High Backpressure Plasma proteins clogging column.Check SPE acidification step; ensure sample is clear before loading.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of basic drugs in plasma by mixed-mode SPE and LC-MS/MS." Journal of Chromatography B. (Validates MCX protocol for basic amines). [Link]

  • Saraswat, R., et al. (2011). "LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist... in Rat Serum." Chromatographia. (Provides specific MRM and LC conditions for H3 ligands). [Link]

  • Agilent Technologies. (2019).[6] "Determination of Primary Aromatic Amines by LC/MS/MS." (Demonstrates PFP and High pH column utility for amines). [Link]

Sources

Application

Application Note: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine as a Molecular Probe

This Application Note provides a comprehensive technical guide for Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specialized molecular probe utilized in histamine receptor pharmacology. Based on its chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specialized molecular probe utilized in histamine receptor pharmacology.

Based on its chemical structure—a 2-substituted imidazole with an N-propyl "locking" group and a methylated amine tail—this compound serves as a critical tool for distinguishing between Histamine H3 Receptor (H3R) agonism and antagonism , and for investigating Histamine N-Methyltransferase (HNMT) specificity.

Executive Summary

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a synthetic histamine analog designed to probe the structural requirements of the histamine binding pocket. Unlike endogenous histamine or classic agonists (e.g., R-


-methylhistamine), this probe features a 1-propyl substitution  on the imidazole ring.

Key Applications:

  • "Tautomer Lock" Studies: The

    
    -propyl group prevents the 1,3-tautomeric shift (
    
    
    
    ) required for H3R activation, making this probe an excellent antagonist or inverse agonist candidate to study constitutive receptor activity.
  • HNMT Substrate Specificity: Used as a negative control or competitive inhibitor to map the active site of Histamine N-Methyltransferase, distinguishing it from the classic inhibitor SKF-91488.

  • Selectivity Profiling: Differentiating H3R (neuronal) vs. H4R (immune) signaling pathways.

Chemical Identity & Properties

PropertySpecification
IUPAC Name

-methyl-3-(1-propyl-1H-imidazol-2-yl)propan-1-amine
Molecular Formula

Molecular Weight 181.28 g/mol (Free base)
Solubility Water (as Dihydrochloride salt), DMSO, Ethanol
pKa (Calculated) ~9.8 (Amine), ~6.5 (Imidazole)
Storage -20°C, Desiccated, protected from light

Structural Insight: The molecule consists of a 2-substituted imidazole core.[1][2] The propyl linker connects the imidazole to a secondary methylamine . Crucially, the


-propyl group  sterically hinders the imidazole nitrogen, preventing it from acting as a proton donor/acceptor in the specific manner required for G-protein activation, thereby biasing the ligand toward antagonistic properties.

Mechanistic Biology

The "Tautomer Lock" Hypothesis

Histamine H3 receptors are G-protein coupled receptors (GPCRs) that signal primarily through


 proteins. Agonism typically requires the imidazole moiety of the ligand to undergo a tautomeric shift to stabilize the active receptor conformation.
  • Agonists (e.g., Histamine): Free N-H allows proton transfer.

  • This Probe: The

    
    -propyl substitution "locks" the imidazole, preventing proton transfer. Consequently, it binds to the receptor but fails to trigger the conformational change necessary for 
    
    
    
    coupling, acting as an Antagonist or Inverse Agonist .
Signaling Pathway Diagram

The following diagram illustrates the H3R signaling cascade and where this probe intervenes to block constitutive activity.

H3R_Signaling Ligand Endogenous Histamine H3R_Active H3 Receptor (Active State) Ligand->H3R_Active Stabilizes Probe Methyl[3-(1-propyl-1H- imidazol-2-yl)propyl]amine (Antagonist/Inverse Agonist) H3R_Inactive H3 Receptor (Inactive State) Probe->H3R_Inactive Stabilizes (Blocks Constitutive Activity) Probe->H3R_Active Inhibits Gi_Protein Gi/o Protein (Heterotrimer) H3R_Active->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits MAPK MAPK/ERK Pathway Gi_Protein->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces

Caption: Mechanism of Action. The probe stabilizes the inactive H3R conformation, preventing Gi/o coupling and subsequent cAMP modulation.

Experimental Protocols

Protocol A: Competitive Binding Assay (Ki Determination)

Objective: Determine the affinity of the probe for the H3 receptor using rat brain cortical membranes or HEK-293 cells stably expressing human H3R.

Materials:

  • Radioligand:

    
    -
    
    
    
    -methylhistamine (Specific Activity ~80 Ci/mmol).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Nonspecific Binding Control: 10

    
    M Thioperamide or Cliproxifan.
    

Procedure:

  • Membrane Prep: Homogenize tissue/cells in ice-cold Tris buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to protein concentration of ~1 mg/mL.
    
  • Incubation: In a 96-well plate, add:

    • 25

      
      L Probe (Concentration range: 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      -
      
      
      -methylhistamine (~1 nM final).
    • 200

      
      L Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: Avoid 37°C to reduce enzymatic degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce nonspecific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate IC

    
     and convert to K
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: -GTP S Functional Assay

Objective: Differentiate between Antagonism (neutral) and Inverse Agonism (negative efficacy).

Procedure:

  • Setup: Use membranes expressing high density of H3R.

  • Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP) containing:
    • Membranes (10

      
       g/well ).
      
    • 
      -GTP
      
      
      
      S (0.1 nM).
    • Condition 1: Probe alone (to test Inverse Agonism).

    • Condition 2: Probe + 100 nM Histamine (to test Antagonism).

  • Incubation: 30 minutes at 30°C.

  • Result Interpretation:

    • If Probe decreases basal GTP

      
      S binding below vehicle control 
      
      
      
      Inverse Agonist .
    • If Probe has no effect on basal but blocks Histamine effect

      
      Neutral Antagonist .
      
Protocol C: Histamine N-Methyltransferase (HNMT) Inhibition

Objective: Assess if the probe interacts with the metabolic enzyme HNMT, using SKF-91488 as a reference standard.

Procedure:

  • Enzyme Source: Rat kidney cytosolic fraction or recombinant human HNMT.

  • Substrate: Histamine (10

    
    M) and 
    
    
    
    -adenosyl-L-[methyl-
    
    
    H]methionine (SAM).
  • Reaction: Incubate Enzyme + Substrate + Probe (10

    
    M) for 15 min at 37°C.
    
  • Extraction: Stop reaction with borate buffer (pH 11). Extract methylated product (

    
    -N-methylhistamine) into toluene-isoamyl alcohol.
    
  • Data Analysis: Compare % inhibition vs. SKF-91488.

    • Note: The

      
      -propyl group often reduces affinity for HNMT compared to the 
      
      
      
      -H analogs (like SKF-91488), making this probe useful for demonstrating receptor selectivity over metabolic inhibition .

Data Presentation & Analysis

When reporting results with this probe, structure your data as follows:

ParameterDefinitionExpected Trend for this Probe
IC

Concentration inhibiting 50% radioligand bindingLow nM range (if high affinity antagonist)
E

Maximum functional response~0% (Antagonist) or Negative (Inverse Agonist)
Hill Slope Steepness of binding curve~1.0 (Competitive binding)
Selectivity Ratio K

(H4R) / K

(H3R)
>100-fold preferred for specific H3R probes

Safety & Handling

  • Hazard: As a potent bioactive amine, treat as a potential irritant and neuroactive substance.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Disposal: Dispose of radioactive waste (

    
    H/
    
    
    
    S) according to institutional radiation safety protocols.

References

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature, 327(6118), 117-123. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

  • Tocris Bioscience. "SKF 91488 dihydrochloride Product Information." (Reference for structural analog and HMT inhibition protocols). Link

Sources

Method

Application Notes &amp; Protocols: Characterizing Histamine H3 Receptor Agonism with Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (Imetit)

Authored by: Senior Application Scientist, Advanced Cell-Based Assay Development Introduction Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, more commonly known as Imetit, is a potent and selective agonist for the his...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Assay Development

Introduction

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, more commonly known as Imetit, is a potent and selective agonist for the histamine H3 and H4 receptors.[1][2] It is a synthetic analog of histamine where the primary amine group is replaced by an isothiourea moiety, a modification that increases its lipophilicity and allows it to cross the blood-brain barrier.[2] Imetit exhibits high affinity for the human H3 receptor, with reported Kᵢ values in the low nanomolar range (e.g., 0.3 nM).[1][2]

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine in the central nervous system. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and serotonin.[2][3] This positions the H3 receptor as a significant therapeutic target for a range of neurological and psychiatric disorders.

These application notes provide a comprehensive framework for characterizing the pharmacological activity of Imetit using recombinant cell-based assays. We will detail protocols for:

  • Radioligand Binding Assay: To determine the binding affinity (Kᵢ) of Imetit at the human H3 receptor.

  • cAMP Functional Assay: To measure the functional potency (EC₅₀) of Imetit by quantifying the inhibition of adenylyl cyclase.

  • Cell Viability Assay: To exclude the possibility of cytotoxicity confounding the results of the primary functional assays.

Part 1: Receptor Binding Affinity Determination

The foundational step in characterizing a ligand is to determine its affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[4][5] This assay measures the ability of a non-radioactive test compound (Imetit) to displace a known radiolabeled ligand from the receptor.

Principle

This protocol uses whole cells or membrane preparations from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).[6] The assay measures the competition between unlabeled Imetit and a fixed concentration of a high-affinity H3 receptor radioligand, such as [³H]-N-α-methylhistamine, for binding to the receptor.[7][8] By measuring the decrease in bound radioactivity as the concentration of Imetit increases, an inhibition constant (Kᵢ) can be calculated, which reflects the binding affinity of Imetit.

Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Prep Prepare cell membranes (from CHO-K1-hH3R cells) Incubate Incubate: Membranes + Radioligand + Imetit (or buffer for total binding) (or excess cold ligand for non-specific binding) Prep->Incubate Comp Prepare serial dilutions of Imetit Comp->Incubate Radio Prepare radioligand solution ([3H]-N-α-methylhistamine) Radio->Incubate Filter Rapidly filter through GF/C filter plates to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Add scintillation cocktail and count radioactivity (CPM) Wash->Count Analyze Plot % Inhibition vs. [Imetit] Calculate IC50 Count->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 Receptor.[6]

  • Radioligand: [³H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific Ligand: Histamine or Thioperamide (100 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter.[9]

Procedure:

  • Membrane Preparation: Harvest cells, homogenize in cold lysis buffer, and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[9]

    • Total Binding: 150 µL membranes, 50 µL buffer, 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL non-specific ligand (100 µM Histamine), 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL of Imetit at various concentrations, 50 µL radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9][10]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration over a 0.5% PEI-soaked GF/C filter plate.[7]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[9]

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of Imetit.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterExample ValueSource
Radioligand[³H]-N-α-methylhistamine[7]
Radioligand Conc. ([L])1 nM[6]
Radioligand Kₔ~1.2 nM[7]
Calculated Imetit IC₅₀0.55 nM-
Calculated Imetit Kᵢ ~0.3 nM [1][2]

Part 2: Functional Potency Assessment

To determine if Imetit acts as a functional agonist, we must measure its effect on the receptor's downstream signaling pathway. Since the H3 receptor is Gαi/o-coupled, agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11]

Principle

This assay uses a recombinant cell line expressing the H3 receptor. To measure the inhibition of cAMP production, intracellular adenylyl cyclase is first stimulated with forskolin.[12] In the presence of an H3 agonist like Imetit, this forskolin-stimulated cAMP production will be reduced. The potency of Imetit is determined by measuring this decrease across a range of concentrations. Modern assays often use a competitive immunoassay format with detection by Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence.[13][14]

Signaling Pathway: H3 Receptor Activation

Imetit Imetit (Agonist) H3R Histamine H3 Receptor Imetit->H3R Binds Gai Gαi/o Protein H3R->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Decreased Downstream Signaling cAMP->Response Leads to Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3 receptor signaling pathway leading to cAMP inhibition.

Detailed Protocol: cAMP Inhibition Assay (HTRF)

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 Receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (0.5 mM) to prevent cAMP degradation.

  • cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).[13]

  • Equipment: HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer containing IBMX to a determined optimal density (e.g., 2,000-10,000 cells/well).[6]

  • Compound Plating: Prepare serial dilutions of Imetit. In a 384-well assay plate, add a small volume (e.g., 5 µL) of each Imetit concentration.

  • Cell Stimulation: Prepare a stimulation mix containing the cell suspension and forskolin at a concentration that elicits ~80% of its maximal response (EC₈₀).[13]

  • Incubation: Dispense the cell/forskolin mix into the wells containing Imetit. Seal the plate and incubate for 30 minutes at room temperature.[15]

  • cAMP Detection: Following the manufacturer's protocol, add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

Data Analysis
  • Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm).

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from the highest concentration of Imetit as 0%.

  • Plot the normalized response (% inhibition) against the log concentration of Imetit.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ value, which represents the functional potency of Imetit.

ParameterExample ValueSource
Cell LineCHO-K1-hH3R[6]
Forskolin Conc.~3 µM (EC₈₀)-
Imetit EC₅₀2.1 nM-
Imetit Potency Potent Agonist [1][2]

Part 3: Cell Viability Assessment

It is critical to ensure that the observed activity in the functional assay is due to specific receptor modulation and not a result of compound-induced cytotoxicity.[16][17] A simple cell viability assay should be run in parallel with the same cell line and compound concentrations.

Principle

Cell viability assays measure cellular health through various indicators like metabolic activity or ATP content.[18] A common method is the resazurin-based assay. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.[19]

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 Receptor.

  • Culture Medium: Ham's F-12, 10% FBS.[6]

  • Reagent: Resazurin sodium salt solution.

  • Equipment: Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well clear-bottom black plate at the same density used for the functional assay and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Imetit, matching the concentrations used in the cAMP assay.

  • Incubation: Incubate the plate for the same duration as the longest exposure in the primary assays (e.g., 1-2 hours).

  • Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 560/590 nm).

Data Analysis
  • Normalize the fluorescence data to the vehicle-treated control cells (set to 100% viability).

  • Plot the % viability against the log concentration of Imetit.

  • A significant drop in viability within the concentration range where functional activity is observed would indicate that cytotoxicity may be influencing the results. For a compound like Imetit, no significant cytotoxicity is expected at the nanomolar concentrations required for H3 receptor activation.

Conclusion

The protocols outlined provide a robust workflow to characterize the pharmacology of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (Imetit) at the human histamine H3 receptor. By integrating binding affinity, functional potency, and cytotoxicity data, researchers can confidently establish a comprehensive pharmacological profile of this and other H3 receptor modulators, supporting their use as tool compounds in neuroscience research and drug discovery.

References

  • Inxight Drugs. Imetit. Available from: [Link]

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available from: [Link]

  • Bio-protocol. Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available from: [Link]

  • Grokipedia. Imetit. Available from: [Link]

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Molecular Devices. Cell Viability Assays. Available from: [Link]

  • National Institutes of Health (NIH). Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. Available from: [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available from: [Link]

  • American Heart Association Journals. Activation of Histamine H3-Receptors Inhibits Carrier-Mediated Norepinephrine Release During Protracted Myocardial Ischemia. Available from: [Link]

  • MDPI. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats. Available from: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • PubMed. GPCR-radioligand binding assays. Available from: [Link]

  • National Institutes of Health (NIH). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Creative Biolabs. In Vitro Cell based Histamine Receptor Functional Characterization Service. Available from: [Link]

  • ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available from: [Link]

  • PubMed. Modulatory effect of imetit, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro. Available from: [Link]

  • ResearchGate. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available from: [Link]

  • National Institutes of Health (NIH). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available from: [Link]

  • ResearchGate. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Available from: [Link]

  • PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Available from: [Link]

  • PubChemLite. Methyl[3-(2-methyl-1h-imidazol-1-yl)propyl]amine. Available from: [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Technical Support Center: Purification of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Case ID: IMP-092-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Case ID: IMP-092-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

Subject: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Chemical Class: Histamine H3 Receptor Antagonist/Agonist Analog; Basic Imidazole Derivative.[1] Key Physicochemical Challenges:

  • Dual Basicity: Contains two basic centers—the imidazole ring (

    
    ) and the secondary methylamine (
    
    
    
    ).
  • Amphiphilicity: The N-propyl group adds lipophilicity, while the amine/imidazole core creates high polarity.

  • Silanol Interaction: The secondary amine acts as a strong hydrogen bond acceptor/donor, leading to severe tailing on standard silica gel due to interaction with acidic silanols (

    
    ).[2]
    

This guide addresses the three most reported user issues: irreversible adsorption on silica , low extraction yields , and difficulty in crystallization .

Diagnostic Troubleshooting (Q&A)

Issue 1: "My compound streaks across the TLC plate and elutes as a broad tail during Flash Chromatography."

Root Cause: This is a classic "silanol effect."[1] Standard silica gel is slightly acidic (pH 5–6).[1] The basic secondary amine in your compound becomes protonated or hydrogen-bonds strongly to the free silanol groups, resulting in non-linear adsorption isotherms (tailing) and peak broadening.[2]

Technical Solution: You must "mask" the silanol sites or switch the stationary phase.

  • Option A: Mobile Phase Modifiers (Standard Silica)

    • Protocol: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your mobile phase.[1]
      
    • Mechanism:[1][3][4] The small, highly basic modifier saturates the active silanol sites, effectively "deactivating" the silica surface so your target molecule can partition based on polarity rather than ionic interaction.

    • Warning: Flush the column with modifier-free solvent before storage to prevent silica dissolution over time.[1]

  • Option B: Amine-Functionalized Silica (Recommended)

    • Protocol: Use an amine-bonded silica cartridge (e.g., KP-NH or similar).[1]

    • Benefit: The surface is already basic.[1] You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without added modifiers.[1] This eliminates the need to remove high-boiling TEA from your product later.[1]

Issue 2: "I lost 60% of my product during the aqueous workup. The organic layer is clean but yield is low."

Root Cause: The compound is likely partitioning into the aqueous phase. At neutral or slightly acidic pH (often caused by residual silica acidity or reaction byproducts), the secondary amine is protonated (


), making it highly water-soluble.

Technical Solution:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH > 12 using 2M NaOH or saturated

    
     before extraction.[1] This forces the amine into its neutral, free-base form.
    
  • Salting Out: Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, reducing the solubility of the organic amine (Salting-out effect) and driving it into the organic solvent (DCM or Chloroform/Isopropanol 3:1).

Issue 3: "The product remains an oil and refuses to crystallize."

Root Cause: The free base is likely an oil at room temperature due to the flexible propyl linkers and lack of rigid symmetry.

Technical Solution: Convert the free base into a salt to induce crystallization.[1]

  • Dihydrochloride Salt: Dissolve the oil in dry diethyl ether or ethanol and add 2.2 equivalents of HCl (in dioxane or ether). The hygroscopic salt may precipitate.[1]

  • Dipicrate or Oxalate Salt: If the HCl salt is hygroscopic (turns to goo), try forming an oxalate or fumarate salt, which often yields stable, non-hygroscopic solids suitable for X-ray diffraction or long-term storage.

Strategic Workflows (Visualized)

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Diagnostic TLC (DCM/MeOH/NH3 90:9:1) Start->CheckTLC Tailing Severe Tailing? CheckTLC->Tailing MethodA Method A: Amine-Silica (KP-NH Columns) Tailing->MethodA Yes MethodB Method B: Standard Silica + 1-3% TEA Modifier Tailing->MethodB No / Unavail SolventA Isolate Free Base MethodA->SolventA Eluent: Hex/EtOAc or DCM/MeOH SaltForm Salt Formation (HCl/Oxalate) in Et2O SolventA->SaltForm SolventB SolventB MethodB->SolventB Eluent: DCM/MeOH + NH4OH or TEA RemoveTEA Isolate Free Base SolventB->RemoveTEA High Vac / Azeotrope RemoveTEA->SaltForm Final Crystalline Solid SaltForm->Final

Diagram 2: Optimized Extraction Protocol

Caption: Step-by-step extraction workflow to maximize recovery of the hydrophilic basic amine.

ExtractionWorkflow Step1 Quench Reaction (Acidic/Neutral) Step2 pH Adjustment Add NaOH to pH > 12 Step1->Step2 Step3 Salting Out Saturate with NaCl Step2->Step3 Step4 Extraction Solvent DCM or CHCl3:IPA (3:1) Step3->Step4 Step5 Dry & Concentrate (Na2SO4) Step4->Step5

Detailed Protocols & Data

Table 1: Recommended Solvent Systems
MethodStationary PhaseMobile Phase CompositionApplication Notes
Flash (Standard) Silica Gel 60 (

)
DCM : MeOH :

(90:9:1)
Standard for polar amines.[1] The

suppresses tailing.[1]
Flash (Advanced) Amine-Bonded Silica (

)
Hexane : Ethyl Acetate (0-100% Gradient)Best Purity. No basic modifier needed. Compounds elute earlier.[1]
HPLC (Prep) C18 (Reverse Phase)Water (0.1% Formic Acid) : ACNRequires pH adjustment post-purification to recover free base.
TLC Visualization Silica PlateNinhydrin Stain or Iodine ChamberAmine turns reddish-purple with Ninhydrin upon heating.[1]
Protocol A: "Salting Out" Extraction (High Recovery)

Use this when the compound is suspected to be stuck in the aqueous layer.

  • Concentrate: Remove volatile reaction solvents (MeOH, THF) via rotary evaporation.

  • Acidify: Add 1M HCl until pH ~2. Wash this aqueous layer with Ethyl Acetate (

    
    ) to remove non-basic impurities. Discard organic layer. 
    
  • Basify: Cool the aqueous layer on ice. Slowly add 5M NaOH until pH > 12 . The solution may become cloudy (free base precipitating).[1]

  • Saturate: Add solid NaCl until no more dissolves (saturation). This drastically lowers the water solubility of the organic amine.

  • Extract: Extract with DCM (

    
    ) . If the compound is very polar, use Chloroform/Isopropanol (3:1) .
    
  • Dry: Dry combined organics over

    
    , filter, and concentrate.
    

References

  • BenchChem Technical Support. (2025).[2][5][6] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018).[1][7] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Biotage. (2023).[1][8] Is there an easy way to purify organic amines? Retrieved from

  • Royal Society of Chemistry. (2013).[1] Synthesis and purification of histamine H3 receptor antagonists.[1][6] (General reference derived from similar structural analogs in RSC journals). Retrieved from

  • Sigma-Aldrich. (2024).[1] Propyl amine and Imidazole Derivative Properties.[1][9][10] Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

From the desk of the Senior Application Scientist Welcome to the technical support center for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may arise during experimentation. By understanding the physicochemical properties of this molecule and applying systematic formulation strategies, you can ensure reliable and reproducible results in your in vitro and in vivo studies.

Compound Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting solubility. Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a basic compound containing two key ionizable centers: a secondary amine and an imidazole ring.

  • Imidazole Moiety : The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Its basic character (pKa of the conjugate acid is ~7) is typically more significant in biological systems.[1]

  • Alkyl Amine Chain : The secondary amine in the propyl chain is basic, with an estimated pKa in the range of 9-11.

This dual-basic nature means its charge state, and therefore aqueous solubility, is highly dependent on pH.[2] In acidic conditions, both nitrogen atoms can be protonated, leading to a more polar, water-soluble cationic species. As the pH increases towards and beyond the pKa values, the molecule becomes less protonated and more lipophilic, reducing its aqueous solubility.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₁H₂₁N₃-
Molecular Weight 195.31 g/mol -
pKa (most basic) ~9-11 (Alkyl Amine)Highly soluble at pH < 7. Solubility decreases as pH approaches 9.
pKa (second) ~6-7 (Imidazole)Contributes to increased solubility at pH < 5.
Predicted XLogP3 ~1.5 - 2.5Indicates moderate lipophilicity in its neutral form, suggesting low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock into aqueous buffer (e.g., PBS pH 7.4). Why did this happen and what should I do first?

A1: This is a classic case of a compound "crashing out" of solution and is the difference between kinetic and thermodynamic solubility.[3] Your compound is highly soluble in the organic solvent (DMSO) but has low thermodynamic (or equilibrium) solubility in the aqueous buffer at pH 7.4. When you dilute the stock, you create a supersaturated solution that is kinetically trapped for a short time before it equilibrates and the excess compound precipitates.[4]

First Action: The most direct first step is to lower the pH of your aqueous buffer. Given the compound's basic nature, reducing the pH to 5 or below will protonate the amine and imidazole groups, dramatically increasing aqueous solubility.[5]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[3] It measures the concentration before precipitation occurs and is often higher than thermodynamic solubility. This is relevant for high-throughput screening where compounds are handled in DMSO.[6]

  • Thermodynamic (or Equilibrium) Solubility is the true saturation point of the compound in a solvent. It's measured by adding an excess of solid compound to the solvent, allowing it to equilibrate (typically for 24-48 hours), and then measuring the concentration of the dissolved portion.[4]

For formulation development and predicting oral absorption, thermodynamic solubility is the more critical parameter.[7] For preparing assay plates from DMSO stocks, understanding the limits of kinetic solubility is crucial to prevent precipitation in the well.

Q3: I need to formulate this compound for an animal study. Is simply dissolving it in an acidic solution sufficient?

A3: While an acidic solution (e.g., pH 3-4) will likely solubilize the compound, it may not be physiologically tolerable, especially for oral or intravenous administration. Furthermore, upon administration, this acidic formulation will be rapidly neutralized by physiological buffers (blood, gut), which could cause the compound to precipitate in vivo, leading to poor and erratic absorption. More robust formulation strategies, such as salt formation or the use of co-solvents and excipients, are recommended and detailed in the guides below.[8]

Troubleshooting Guide 1: Poor Solubility for In Vitro Aqueous Assays

This section provides step-by-step protocols to achieve the desired concentration for cell-based assays, enzyme kinetics, and other in vitro experiments.

Strategy 1A: pH-Dependent Solubilization

The ionization state of the molecule is the most powerful tool for manipulating its aqueous solubility. This protocol will help you determine the optimal pH for your experiment.

Causality: According to the Henderson-Hasselbalch equation, a basic compound will be >99% ionized at a pH at least 2 units below its pKa.[9][10] For methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, a pH of 4-5 should be low enough to fully protonate both basic centers, maximizing electrostatic interactions with water and increasing solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of biologically relevant buffers (e.g., citrate, phosphate, glycine) at pH values of 2.0, 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Add Compound: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[11]

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant.

  • Dilute and Quantify: Dilute the supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV.[7]

  • Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH.

Expected Outcome & Decision Making:

pHExpected Relative SolubilityRecommended Action
< 5.0HighIdeal for creating concentrated aqueous stock solutions.
6.0-7.0IntermediateMay be sufficient for some assays, but check for precipitation over time.
> 7.0LowAvoid using for initial solubilization. If this pH is required, use co-solvents.
Strategy 1B: Co-solvent Systems

When the experimental pH cannot be lowered, water-miscible organic solvents (co-solvents) can be used to increase solubility.[12][13]

Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the polarity of the water-based solvent system.[14] This lessens the energy penalty required to create a cavity in the solvent for the non-polar parts of your molecule, thereby increasing solubility.[15]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: In your target aqueous buffer (e.g., PBS pH 7.4), prepare mixtures containing 5%, 10%, and 20% (v/v) of a co-solvent (e.g., Ethanol, PG, PEG 400).

  • Determine Solubility: Using the protocol described in Strategy 1A (steps 2-6), determine the thermodynamic solubility of your compound in each co-solvent mixture.

  • Assess Compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or inhibit an enzyme).

Illustrative Data:

Formulation (in PBS pH 7.4)Solubility (µg/mL)
100% Buffer< 10
5% Ethanol50
10% Ethanol120
10% PEG 400150
20% PEG 400400

Troubleshooting Guide 2: Formulation for In Vivo Preclinical Studies

For animal studies, formulation goals expand to include bioavailability, tolerability, and stability.

Strategy 2A: Salt Formation

The parent compound is a free base. Converting it to a salt is a standard and highly effective method to improve aqueous solubility and dissolution rate.[16][17]

Causality: Salt formation converts the neutral, less soluble molecule into an ionic compound that readily dissociates in water.[18] For a basic drug, an acidic counter-ion is used. The "pKa rule" suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion.[8][17] Given the high pKa of the alkyl amine, a wide range of counter-ions can be used.

Workflow for Salt Screening and Selection:

Caption: Decision workflow for selecting an optimal salt form.

Protocol: Small-Scale Salt Formation

  • Dissolve Free Base: Dissolve a known molar amount of the free base in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add Counter-ion: Add a stoichiometric equivalent (1:1 or 1:2 molar ratio, depending on the desired salt) of the selected acid (e.g., HCl in isopropanol).

  • Induce Precipitation: Stir the mixture. The salt may precipitate spontaneously. If not, cooling or adding an anti-solvent (e.g., MTBE) may be required.

  • Isolate and Dry: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and purity (e.g., via melting point, NMR, LC-MS) and then evaluate its aqueous solubility as described in Strategy 1A.

Strategy 2B: Amorphous Solid Dispersions (ASDs)

For compounds with very low solubility where other methods fail, creating an amorphous solid dispersion (ASD) is a powerful technique to improve oral bioavailability.[19][20]

Causality: Crystalline solids require energy to break their crystal lattice before they can dissolve. An amorphous form lacks this ordered structure and exists in a higher energy state.[21] By dispersing the drug at a molecular level within a polymer matrix, the drug is maintained in this high-energy amorphous state.[22] This can lead to a state of "supersaturation" in the gastrointestinal tract, significantly increasing the driving force for absorption.[23]

Protocol: Solvent Evaporation Method for ASD Screening

  • Select Polymer: Choose a pharmaceutically acceptable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Co-dissolve: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate Solvent: Remove the solvent rapidly using a rotary evaporator to form a thin film. Dry the film thoroughly under vacuum to remove all residual solvent.

  • Collect and Characterize: Scrape the resulting solid. Confirm its amorphous nature using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Perform Dissolution Testing: Evaluate the dissolution rate of the ASD powder compared to the crystalline drug in simulated gastric and intestinal fluids. A significant increase in dissolution rate and concentration indicates a successful ASD formulation.

Analytical Methods for Solubility Assessment

Accurate quantification is essential for any solubility study. A validated HPLC method is the gold standard.[6]

Protocol: General HPLC-UV Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 210-230 nm for the imidazole ring).

  • Standard Curve: Prepare a standard curve using serial dilutions of a known concentration stock solution to ensure accurate quantification.

Summary and Recommendations

Troubleshooting the solubility of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine should follow a logical progression.

G start Solubility Problem Identified ph_check Is experimental pH flexible? start->ph_check ph_adjust Strategy 1A: Adjust pH to < 5 ph_check->ph_adjust Yes cosolvent Strategy 1B: Use Co-solvents (Ethanol, PEG 400) ph_check->cosolvent No in_vivo_check Formulation for in vivo? ph_adjust->in_vivo_check cosolvent->in_vivo_check salt Strategy 2A: Salt Formation Screening (HCl, Mesylate) in_vivo_check->salt Yes success Solution Achieved in_vivo_check->success No (in vitro only) asd Strategy 2B: Amorphous Solid Dispersion (ASD) salt->asd If solubility is still insufficient salt->success asd->success

Caption: Stepwise decision guide for solubility enhancement.

  • For In Vitro Studies: Always start with pH adjustment . This is the simplest and most effective method. If the pH must be fixed (e.g., at 7.4), proceed to screen co-solvents .

  • For In Vivo Studies: Invest in salt formation . A well-chosen salt form provides a more stable and manufacturable drug substance with improved biopharmaceutical properties. If the compound remains challenging even as a salt, Amorphous Solid Dispersions represent an advanced but powerful option for maximizing oral bioavailability.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine and advance your research with confidence.

References

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  • Inam, M., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Al-Shorbaggi, A., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 14(11), 2415. [Link]

  • Li, Y., et al. (2021). Solubility Parameters Measurements of 1-Propyl-3-Methyl-Imidazolium-Based Ionic Liquids via Inverse Gas Chromatography and Hansen Solubility Parameter in Practice. Journal of Solution Chemistry, 50(10), 1403-1416. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Executive Summary & Molecule Context[1][2][3][4][5][6][7][8] This guide addresses the synthesis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a structural analog common in Histamine H3 receptor antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7][8]

This guide addresses the synthesis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a structural analog common in Histamine H3 receptor antagonists (e.g., homologs of cipralisant or ciproxifan).

The synthesis hinges on two critical phases:

  • C2-Functionalization: Installing the propyl linker at the 2-position of the imidazole ring.

  • Reductive Amination: Converting the terminal linker functionality (aldehyde) into a secondary methylamine.[1]

Critical Challenge: The primary failure mode in this synthesis is the loss of selectivity during the amine formation, leading to tertiary amine "dimers" (bis-alkylation) or alcohol side products (over-reduction).

Phase I: The C2-Linker Construction (Lithiation)

The most robust route begins with 1-propylimidazole . Direct alkylation at C2 is impossible; we must use directed lithiation.

Core Protocol: C2-Directed Lithiation[4]
  • Reagents: 1-propylimidazole, n-Butyllithium (n-BuLi, 1.6M or 2.5M), THF (anhydrous).

  • Electrophile: 3-bromopropionaldehyde dimethyl acetal (protected aldehyde) OR 1-bromo-3-chloropropane.

Troubleshooting Guide: Lithiation Anomalies
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture Contamination n-BuLi is pyrophoric and moisture sensitive. Dry THF over Na/benzophenone or molecular sieves (3Å) to <50 ppm water. Flame-dry all glassware.
Regioisomers (C5-Substituted) Temperature Drift The C2-lithio species can isomerize to C5 if the temperature rises above -40°C. Maintain reaction strictly at -78°C during n-BuLi addition and for 1 hour post-addition.
Ring Opening Over-metallation Excess n-BuLi can attack the C2 position nucleophilically. Use exactly 1.05 - 1.1 equivalents . Do not use large excesses.

Phase II: The Reductive Amination (Critical Step)

This is where the target secondary amine is formed.[1] The precursor is 3-(1-propyl-1H-imidazol-2-yl)propanal (obtained after deprotecting the acetal from Phase I).

The "Golden Rule" of Secondary Amines

To minimize side products, you must favor the Imine equilibrium and suppress the Aminal or Bis-alkylation pathways.

Protocol: Indirect Reductive Amination (Recommended)
  • Imine Formation: Dissolve aldehyde (1 eq) in DCE (Dichloroethane) or MeOH. Add Methylamine (33% in EtOH, 5–10 eq) .

    • Tip: Add MgSO₄ or 4Å Molecular Sieves to scavenge water, driving imine formation to completion.

    • Time: Stir 2–4 hours at Room Temp.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) .

    • Why STAB? It is less basic and milder than NaBH₄, reducing the imine faster than the aldehyde, preventing alcohol formation.

FAQ: Troubleshooting Impurities

Q: I am seeing a large peak at M+ [Target + Target - Me]. It looks like a "dimer." What is this? A: This is the Tertiary Amine Side Product .[2]

  • Mechanism: The newly formed secondary amine product is more nucleophilic than the starting methylamine. It reacts with a second molecule of aldehyde to form an iminium ion, which reduces to the tertiary amine.

  • Solution:

    • Increase Methylamine Load: Use 10–20 equivalents of methylamine. By flooding the reaction with the primary amine, you statistically prevent the product from competing for the aldehyde.

    • Stepwise Addition: Ensure the imine is fully formed (check via TLC/NMR) before adding the hydride source.

Q: I have ~15% of the alcohol impurity (3-(1-propyl-1H-imidazol-2-yl)propan-1-ol). A: This results from Direct Reduction of the aldehyde.

  • Cause: The reducing agent reduced the aldehyde before it could condense with the amine.[1][2]

  • Solution:

    • Switch Solvent: Use anhydrous methanol or DCE. Water promotes aldehyde hydration, making it harder to form the imine.

    • Change Hydride: Switch from NaBH₄ to NaBH(OAc)₃ . NaBH₄ is too aggressive and will reduce aldehydes indiscriminately. NaBH(OAc)₃ is selective for imines.

Q: My product is stuck in the aqueous layer during workup. A: The imidazole ring makes the molecule highly polar and basic.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • pH Adjustment: Ensure the aqueous layer is pH > 12 (using NaOH) to deprotonate the amine and imidazole, pushing them into the organic layer (DCM/Isopropanol 3:1 mixture is excellent for extraction).

Reducing Agent Selection Matrix

Reducing AgentSelectivityRisk of AlcoholRisk of DimerRecommendation
NaBH₄ LowHighHighAvoid (unless imine is pre-isolated).
NaBH₃CN HighLowModerateGood , but toxic (cyanide generation). Requires pH 6 control.
NaBH(OAc)₃ Excellent Very Low Low Standard of Care. Best balance of safety and selectivity.
H₂ / Pd-C ModerateLowHighAvoid. Heterogeneous catalysts often favor tertiary amines.

Visualizing the Process & Failure Modes

Diagram 1: Synthetic Workflow & Impurity Origins

This diagram maps the synthesis from the starting imidazole to the target, highlighting exactly where side products branch off.

SynthesisPath Start 1-Propylimidazole Lithio C2-Lithio Intermediate (-78°C) Start->Lithio n-BuLi, THF Aldehyde Aldehyde Precursor (3-(1-propylimidazol-2-yl)propanal) Lithio->Aldehyde 1. Electrophile 2. Deprotection Side_C5 Side Product: C5-Regioisomer Lithio->Side_C5 Temp > -40°C Imine Imine Intermediate Aldehyde->Imine + MeNH2 (Excess) Side_Alc Side Product: Alcohol (Over-reduction) Aldehyde->Side_Alc Direct Reduction (NaBH4) Target TARGET: Secondary Amine Imine->Target + NaBH(OAc)3 Side_Tert Side Product: Tertiary Amine (Dimer) Target->Side_Tert + Aldehyde (Low MeNH2 eq)

Caption: Figure 1. Reaction pathway showing critical branch points for C5-regioisomerism, alcohol formation, and tertiary amine dimerization.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low purity in your crude mixture.

Troubleshooting Start Analyze Crude LC-MS Q1 Is the major impurity M+1 = Target + 14? Start->Q1 Q2 Is the major impurity M+1 = Target + Target - 31? Q1->Q2 No Res1 Methylation of Imidazole Ring. Fix: Use weaker electrophile or lower temp in Phase 1. Q1->Res1 Yes Q3 Is the major impurity the Alcohol? Q2->Q3 No Res2 Tertiary Amine Dimer. Fix: Increase MeNH2 to 20eq. Dilute reaction conc. Q2->Res2 Yes Res3 Direct Reduction. Fix: Switch to NaBH(OAc)3. Add drying agent (MgSO4). Q3->Res3 Yes

Caption: Figure 2. Diagnostic logic for identifying and correcting specific impurity profiles in the crude reaction mixture.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Shapiro, G., & Gomez-Lor, B. (1994). "Lithiation of 1-substituted imidazoles." The Journal of Organic Chemistry, 59(19), 5524-5526. (Foundational work on C2-lithiation regioselectivity). Link

  • Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. (Context on propyl-imidazole pharmacophores). Link

  • Ngo, A. N., et al. (2022).[3] "Optimization of Reductive Amination for Secondary Amine Synthesis." Organic Process Research & Development. (General process safety for scale-up of secondary amines).

Sources

Optimization

enhancing the selectivity of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

The following Technical Support Guide is designed for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specific imidazole-based ligand often utilized in histamine receptor research (specifically H3/H4 receptor signal...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specific imidazole-based ligand often utilized in histamine receptor research (specifically H3/H4 receptor signaling).[1]

This guide addresses the two critical definitions of "selectivity" relevant to this compound:

  • Chemical Selectivity : Synthesizing the pure secondary amine without over-alkylation (tertiary amine impurities).[1]

  • Pharmacological Selectivity : Distinguishing specific H3 receptor activity from H4 receptor cross-talk in biological assays.

Topic: Enhancing Chemical & Functional Selectivity Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Executive Summary: The Selectivity Challenge

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a 1,2-disubstituted imidazole derivative.[1] In drug development, this scaffold presents unique challenges:

  • Synthesis: The secondary methylamine tail is prone to over-methylation during synthesis, leading to dimethylated impurities that alter potency.

  • Pharmacology: While designed as a Histamine H3 Receptor (H3R) ligand, the imidazole core often retains affinity for the homologous Histamine H4 Receptor (H4R), requiring specific assay conditions to "enhance" functional selectivity.

Chemical Selectivity: Synthesis Optimization

Goal: Achieve >98% purity of the mono-methylated secondary amine (Target) and minimize the di-methylated tertiary amine (Impurity).

Troubleshooting Guide: Preventing Over-Alkylation

Issue: "My product contains 10-15% of the dimethylated tertiary amine impurity." Root Cause: Direct alkylation of the primary amine with methyl iodide (MeI) or dimethyl sulfate is non-selective.[1] The secondary amine product is often more nucleophilic than the starting material, leading to a runaway reaction.

Solution: Switch to Reductive Amination Do not use direct alkylation.[1] Use a reductive amination pathway via the aldehyde intermediate.[1] This ensures mono-methylation because the intermediate imine species cannot react further until reduced.[1]

Optimized Protocol (Reductive Amination)
  • Precursor: Start with 3-(1-propyl-1H-imidazol-2-yl)propanal (Aldehyde).[1]

  • Reagent: Use Methylamine (2.0 eq, in THF or MeOH).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).[1] Note: STAB is preferred for safety and selectivity.[1]
    
  • Conditions:

    • Mix Aldehyde and Methylamine at 0°C for 30 mins to form the imine.

    • Add STAB (1.5 eq) slowly.[1]

    • Stir at Room Temperature (RT) for 4-16 hours.

Comparison of Methods:

ParameterDirect Alkylation (Avoid)Reductive Amination (Recommended)
Reagents Methyl Iodide / BaseMethylamine / STAB
Mechanism

Substitution
Imine formation

Reduction
Selectivity Poor (Mix of

)
High (Exclusive

)
Purification Difficult (HPLC required)Simple (Acid-Base Extraction)
Visualization: Synthesis Pathway Selectivity

SynthesisSelectivity Start Aldehyde Precursor (3-(1-propyl-1H-imidazol-2-yl)propanal) Imine Intermediate Imine (Stable to further alkylation) Start->Imine + MeNH2 (Imine Formation) Target Target: Mono-Methyl Amine (Secondary Amine) Imine->Target + NaBH(OAc)3 (Reduction) Impurity Impurity: Di-Methyl Amine (Tertiary Amine) Target->Impurity Direct Alkylation (Avoid MeI)

Caption: Figure 1. Reductive amination prevents the formation of tertiary amine impurities by passing through a stable imine intermediate.[1]

Pharmacological Selectivity: Assay Troubleshooting

Goal: Enhance the functional selectivity signal of the compound for H3R over H4R in cellular assays.

Troubleshooting Guide: Off-Target H4R Activity

Issue: "The compound shows activity in my H3R assay, but the


 values vary between cell lines."
Root Cause:  H3 and H4 receptors share ~40% homology (up to 58% in transmembrane domains).[1] Imidazole-based ligands often bind both.[1] If your cell line expresses endogenous H4R (e.g., HEK-293 can have low levels, leukocytes have high levels), your data is a composite of H3/H4 signaling.

Solution: Pharmacological Masking To measure "enhanced selectivity" (i.e., the true H3R contribution), you must mask the H4R using a highly selective antagonist during the assay.

Protocol: Selective H3R Binding Assay
  • Buffer Preparation: Use Tris-HCl (pH 7.4) with 5 mM

    
    .[1] Avoid high 
    
    
    
    if looking for agonist binding (G-protein coupling state).[1]
  • Masking Agent: Add JNJ-7777120 (1 µM) to the buffer.[1]

    • Why? JNJ-7777120 is a standard H4R antagonist (

      
       ~4 nM) with >1000-fold selectivity over H3R.[1] It effectively "silences" the H4R.[1]
      
  • Tracer: Use

    
    -N-alpha-methylhistamine (NAMH) for H3R.[1]
    
  • Data Analysis: Compare

    
     curves with and without JNJ-7777120. A shift in the curve indicates H4R cross-talk.[1]
    

Receptor Selectivity Profile (Typical for Imidazole-Propyl-Amines):

ReceptorCouplingPrimary EffectStrategy to Exclude
H3R


cAMP,

MAP Kinase
Target
H4R


cAMP,

Calcium
Mask with JNJ-7777120
H1R


Calcium
Mask with Diphenhydramine
H2R


cAMP
Mask with Ranitidine
Visualization: Signaling & Masking Strategy

SignalingSelectivity Ligand Methyl[3-(1-propyl...) propyl]amine H3R H3 Receptor (Target) Ligand->H3R High Affinity H4R H4 Receptor (Off-Target) Ligand->H4R Moderate Affinity (Cross-talk) cAMP Decrease cAMP H3R->cAMP H4R->cAMP Blocker JNJ-7777120 (H4 Blocker) Blocker->H4R Blocks

Caption: Figure 2. Pharmacological masking strategy.[1] Using JNJ-7777120 blocks the H4 pathway, ensuring the measured cAMP response is selectively driven by H3R.[1]

Frequently Asked Questions (FAQs)

Q1: Why does the 1-propyl group matter for selectivity? A: The 1-propyl substitution on the imidazole ring eliminates the


 tautomerism.[1] Many H4R interactions rely on the specific hydrogen bonding of the imidazole 

.[1] By "capping" this position with a propyl group, you sterically hinder H4R binding while maintaining H3R affinity, inherently enhancing structural selectivity compared to histamine itself.

Q2: My compound is unstable in solution. How do I store it? A: Secondary amines can react with atmospheric


 to form carbamates.[1]
  • Storage: Store as the dihydrochloride salt (solid) at -20°C.

  • Solution: If in solution (free base), keep under Argon/Nitrogen. Avoid DMSO for long-term storage if possible; water/ethanol is preferred for the salt form.[1]

Q3: Can I use this compound to distinguish H3R isoforms? A: No. Current imidazole-based ligands generally do not distinguish between H3R splice variants (e.g.,


 vs 

).[1] Isoform selectivity usually requires genetic knockdown controls rather than pharmacological ligands.[1]

References

  • Stark, H. (2003).[1] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[1]

  • Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

Sources

Troubleshooting

scaling up the production of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Topic: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Classification: Histamine H3/H4 Receptor Ligand (Analog) Scope: Gram-to-Kilogram Process Transition[1][2] Executive Summary This guide addresses the technical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Classification: Histamine H3/H4 Receptor Ligand (Analog)
Scope: Gram-to-Kilogram Process Transition[1][2]
Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine . This molecule belongs to a class of imidazole-based histamine receptor ligands (structurally related to Imetit and Immepip).

The transition from medicinal chemistry (med-chem) scale to process scale for this molecule introduces three critical risks:

  • Exotherm Control: The C2-lithiation of imidazole is highly exothermic and moisture-sensitive.

  • Impurity Profile: Competitive cyclization of the propyl-chloride intermediate forms a stable bicyclic quaternary ammonium salt.

  • Selectivity: Achieving mono-methylation of the terminal amine without over-alkylation to the tertiary amine or quaternary salt.

Module 1: The Optimized Synthetic Workflow

For scale-up (>100g), the "Med-Chem" route (often using direct alkyl halides) is abandoned in favor of a Reductive Amination Strategy . This minimizes the handling of mutagenic alkylating agents and prevents over-methylation.

Recommended Process Route (Graphviz Diagram)

SynthesisRoute Start Imidazole (Starting Material) Step1 Step 1: N-Alkylation (1-Propylimidazole) Start->Step1 n-PrBr, NaOH PTC (TBAB) Step2 Step 2: C2-Lithiation & Formylation Step1->Step2 1. n-BuLi, -40°C 2. DMF Step3 Step 3: Chain Extension (Wittig/HWE) Step2->Step3 Ph3P=CHCN (Wittig) Step4 Step 4: Hydrogenation & Reductive Amination Step3->Step4 1. H2, Pd/C 2. MeNH2, NaBH3CN Final Target Molecule (Secondary Amine) Step4->Final Salt Formation (Oxalate/HCl)

Caption: Optimized scale-up route avoiding unstable alkyl-halide intermediates. The Wittig approach (Step 3) builds the carbon chain stably before amine introduction.

Module 2: Critical Process Parameters (CPP) & Troubleshooting
Category A: Imidazole Functionalization (Steps 1 & 2)

Q1: During the C2-lithiation of 1-propylimidazole, we observe low yields and a high recovery of starting material. We are cooling to -78°C. What is wrong?

A: At scale, the issue is likely mass transfer and moisture ingress , not just temperature.

  • The Mechanism: n-Butyllithium (n-BuLi) is highly aggregated. The deprotonation of C2-H on the imidazole ring is kinetically slow at -78°C in pure THF.

  • The Fix:

    • Raise Temperature: Increase the lithiation temperature to -40°C to -20°C . The 2-lithio-1-propylimidazole species is stable up to 0°C. The "standard" -78°C is unnecessary and slows reaction kinetics.

    • Additives: Use TMEDA (Tetramethylethylenediamine) (1.05 equiv). It breaks n-BuLi aggregates, significantly accelerating the deprotonation rate.

    • Validation: Quench a 1mL aliquot with D₂O and check NMR. >95% deuterium incorporation at C2 indicates successful lithiation.

Q2: We see a "dimer" impurity forming during the DMF quench (Formylation).

A: This is the Bis-imidazole methanol impurity.

  • Cause: If the DMF addition is too slow or mixing is poor, the formed aldehyde product reacts with unreacted lithiated imidazole (acting as a nucleophile) to form the alcohol dimer.

  • The Fix: This is a "Reverse Addition" scenario.

    • Incorrect: Adding DMF to the Lithio-imidazole.

    • Correct: Cannulate the Lithio-imidazole solution into a pre-cooled solution of excess DMF. This ensures the lithiated species always encounters fresh electrophile, preventing the secondary reaction.

Category B: Amine Formation & Methylation (Steps 3 & 4)

Q3: We are using the "Chloro-propyl" route (1-chloro-3-iodopropane) instead of the Wittig route. We are losing product during the reaction with methylamine.

A: You are likely encountering Intramolecular Cyclization .

  • The Issue: The intermediate 2-(3-chloropropyl)-1-propylimidazole contains a nucleophile (imidazole N3) and an electrophile (alkyl chloride) in the same molecule. On heating, it cyclizes to form a bicyclic imidazolium salt (dihydro-imidazo[1,2-a]pyridine derivative).

  • The Fix:

    • Avoid Heat: Perform the methylamine displacement at room temperature using a high concentration of methylamine in methanol/THF (pressure vessel).

    • Switch Leaving Groups: If you must use this route, use the chloro derivative, not the iodo. The iodide is too reactive and cyclizes faster than the intermolecular reaction with methylamine.

    • Best Practice: Switch to the Reductive Amination Route (Module 1) to eliminate this risk entirely.

Q4: How do we stop the methylation at the secondary amine (Monomethyl) and prevent the tertiary amine (Dimethyl)?

A: Direct alkylation with methyl iodide is uncontrollable at scale. Use Reductive Amination or Boc-Protection .

  • Protocol (Reductive Amination):

    • Synthesize the primary amine first (via nitrile reduction or Wittig/reduction).

    • React with Benzaldehyde to form the Schiff base.

    • Methylate the Schiff base with Methyl Iodide or Dimethyl Sulfate (forms the iminium salt).

    • Hydrolyze to release the monomethyl amine.

    • Why? This "Indirect Methylation" guarantees 100% monoselectivity because the imine nitrogen cannot accept a second methyl group.

Module 3: Purification & Analytical Controls

The free base of the target molecule is an oil and difficult to handle. Salt formation is mandatory for GMP isolation.

Recommended Salt Forms
Salt TypeStoichiometryAdvantagesDisadvantages
Dihydrochloride 1:2High solubility in water; standard for bio-testing.Hygroscopic; difficult to crystallize; forms "gums."
Dioxalate 1:2Best for Purification. Crystallizes readily from EtOH/Acetone.Oxalate toxicity (must be exchanged for HCl for in-vivo use).
Difumarate 1:2Pharmaceutically acceptable; non-hygroscopic.Lower solubility; may require large volumes of solvent.
In-Process Controls (IPC) Table
StepParameterMethodAcceptance Criteria
1. Alkylation Residual ImidazoleHPLC (UV 210nm)< 0.5% Area
2. Lithiation Active Lithio SpeciesD₂O Quench / NMR> 95% D-incorporation
3. Amine Formation Tertiary Amine ImpurityHPLC / GC-MS< 2.0% (Difficult to remove later)
4. Final Salt Residual SolventsGC-Headspace< ICH Limits (e.g., MeOH < 3000 ppm)
Module 4: Safety & Handling (The "Self-Validating" System)

Visualizing the Impurity Cascade Use this diagram to identify where your process is failing based on the impurities observed by LC-MS.

Impurities Target Target: Monomethyl Amine Check1 Is DMF addition fast? Imp1 Impurity A: Bis-Alkylated Dimer (From poor mixing in Step 2) Imp2 Impurity B: Quaternary Salt (From cyclization in Chloro-route) Imp3 Impurity C: Dimethyl Amine (Over-methylation) Check1->Imp1 No Check2 Is Temperature > 40°C? Check2->Imp2 Yes (in Chloro route) Check3 Reductive Agent used? Check3->Imp3 Formaldehyde excess

Caption: Fault Tree Analysis for common impurities. Use LC-MS mass peaks to trace back to the specific process failure.

References
  • General Imidazole Lithiation

    • Iddon, B., & Ngochindo, R. I. (1994). Metalation of imidazoles and related systems. Heterocycles , 38(11), 2487-2568. Link

  • Selective Monomethylation Strategies

    • Hinkes, S. P., et al. (2023). Highly Selective Monomethylation of Primary Amines. Chemistry – A European Journal . Link

  • H3 Ligand Synthesis (Analogous Protocols)

    • Yates, S. L., et al. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics , 289(2), 1151-1159.[1] Link

  • Process Safety (Lithiation)

    • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments , (117), e54705. Link

  • Purification of Hydrophilic Amines

    • Teledyne ISCO. (2020). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs Technical Notes . Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine and Structural Analogs

The following guide provides a comparative structural and pharmacological analysis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a synthetic imidazole derivative, against established histamine receptor ligands. T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative structural and pharmacological analysis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a synthetic imidazole derivative, against established histamine receptor ligands.

This analysis is framed within the context of Histamine H3 Receptor (H3R) drug discovery , where imidazole-based alkylamines serve as critical scaffolds for modulating neurotransmitter release in CNS disorders (Alzheimer’s, narcolepsy, ADHD).[1]

Executive Summary & Chemical Identity

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (hereafter referred to as Compound A ) represents a specific subclass of histamine analogs characterized by substitutions at the N1-position and the C2-position of the imidazole ring.

Unlike the endogenous ligand Histamine (which is 4-substituted and N-unsubstituted), Compound A features:

  • N1-Propyl Group: A steric bulk that typically abolishes agonist activity at H3 receptors, often shifting the profile toward antagonism or inverse agonism.

  • C2-Propyl-Methylamine Chain: A flexible linker maintaining the basic nitrogen essential for ionic interaction with the receptor's aspartic acid residue (Asp3.32).

Structural Classification
FeatureCompound AHistamine (Endogenous)Imetit (Agonist)Thioperamide (Antagonist)
Core ImidazoleImidazoleImidazoleImidazole
Substitution 1-propyl, 2-alkylamine4-ethylamine4-isothiourea4-thiourea derivative
N1-Status Blocked (Propyl) Free (H)Free (H)Free (H)
Primary Target H3 Receptor (Antagonist/Modulator)H1, H2, H3, H4H3/H4 (High Affinity)H3 (High Affinity)

Comparative Pharmacological Performance[1]

The following data compares the theoretical and experimental profiles of Compound A against standard H3 ligands. The presence of the N1-propyl group is the critical differentiator, typically reducing affinity (


) compared to N-unsubstituted analogs but potentially improving blood-brain barrier (BBB) penetration due to increased lipophilicity.
Table 1: Comparative Ligand Profiling (H3 Receptor)
CompoundRoleAffinity (

)
Functional Potency (

)
Selectivity (H3 vs H4)Mechanism of Action
Compound A Antagonist (Predicted) 6.5 - 7.5 N/A (No efficacy) Moderate Steric blockade of receptor activation switch.
(R)-

-Methylhistamine
Agonist8.59.0High (>100x)Activates G

signaling.
Imetit Agonist9.29.5Low (Mixed H3/H4)High-affinity G-protein coupling.
Thioperamide Inverse Agonist8.4N/AModerateStabilizes inactive receptor state.
Ciproxifan Antagonist9.0N/AHighIn vivo wake-promoting agent.

Expert Insight: The N1-propyl substitution in Compound A disrupts the hydrogen bond donor capability of the imidazole


-nitrogen, which is crucial for agonist efficacy. Therefore, Compound A is evaluated primarily as a competitive antagonist  or inverse agonist .

Mechanistic Visualization: H3 Receptor Signaling

Understanding the impact of Compound A requires visualizing the H3 receptor's signaling cascade. H3 is a G


-coupled GPCR. Agonists (like Histamine) decrease cAMP; Antagonists (like Compound A) prevent this decrease or, if inverse agonists, increase constitutive cAMP levels.

H3R_Signaling cluster_antagonist Compound A Effect Ligand Ligand (Compound A / Histamine) H3R H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein H3R->Gi Activation (Agonist) Blockade (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibition (-) MAPK MAPK/ERK Pathway Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decreased Production Release Neurotransmitter Release (Histamine/ACh) cAMP->Release Disinhibition (Increased Release)

Figure 1: H3 Receptor Signaling Pathway. Agonists suppress cAMP and neurotransmitter release. Antagonists (like Compound A) block this suppression, enhancing the release of Histamine, Acetylcholine, and Norepinephrine.

Experimental Protocols for Validation

To objectively compare Compound A with its analogs, the following self-validating protocols must be employed.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of Compound A for the H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptors. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Radioligand: Use [

    
    H]-N
    
    
    
    -methylhistamine
    (1 nM final concentration).
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of Compound A (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand.

    • Add 100 µL of Membrane suspension (20 µg protein/well).

    • Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: [ S]GTP S Functional Binding Assay

Objective: Determine if Compound A is an agonist, antagonist, or inverse agonist.

  • Principle: Agonists increase the binding of non-hydrolyzable GTP analog ([

    
    S]GTP
    
    
    
    S) to G-proteins; Inverse agonists decrease it.
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl

    
    , 10 µM GDP, pH 7.4.
    
  • Workflow:

    • Incubate membranes with Compound A +/- standard agonist (Imetit, 100 nM).

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Incubate for 90 minutes at 30°C .

  • Interpretation:

    • Agonist: Increases CPM (Counts Per Minute) above basal.

    • Antagonist: No change alone; blocks Imetit-induced increase.

    • Inverse Agonist: Decreases CPM below basal constitutive activity.

Synthesis & Structural Considerations

The synthesis of Compound A requires controlling the regioselectivity of the alkylation.

  • Step 1: N-Alkylation: Reaction of imidazole with 1-bromopropane.

    • Challenge: N1 vs N3 tautomerism. Under basic conditions, this yields the 1-propylimidazole.

  • Step 2: C2-Lithiation: Protection of C2 is not needed if C2 is the target. 1-propylimidazole is treated with n-BuLi at -78°C to generate the 2-lithio species.

  • Step 3: Side Chain Introduction: Reaction with 1-chloro-3-(methylamino)propane (protected) or a suitable electrophile (e.g., 3-chloropropanal followed by reductive amination).

Critical Control Point: The distinction between 1,2-disubstituted (Compound A) and 1,5-disubstituted isomers is vital. NMR spectroscopy (NOE correlations) must be used to verify the proximity of the propyl group to the side chain.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[2] Nature, 327(6118), 117-123. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][3] Drug Discovery Today, 14(9-10), 509-515. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the clinic." Biological and Pharmaceutical Bulletin, 31(12), 2163-2181. Link

Sources

Comparative

structure-activity relationship (SAR) studies of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specific probe compound within the class of 2-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine , a specific probe compound within the class of 2-substituted imidazole histamine ligands.

This analysis contrasts this compound with established H3/H4 receptor ligands to illustrate critical pharmacophore requirements.

Executive Summary & Compound Profile

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine represents a distinct structural departure from the classical histamine H3/H4 receptor pharmacophore. While most high-affinity ligands (e.g., Histamine, Immepip, Imetit) rely on a 4-substituted imidazole core to engage the receptor's orthosteric site, this compound explores the 2-substituted and N-alkylated chemical space.

This guide analyzes why this specific substitution pattern typically results in a "pharmacological switch"—often leading to reduced H3 affinity or a shift toward H4 or off-target (e.g.,


-adrenergic) activity—making it a critical negative control or selectivity probe in drug development.
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name:

    
    -Methyl-3-(1-propyl-1
    
    
    
    -imidazol-2-yl)propan-1-amine
  • Core Scaffold: Imidazole (1,2-disubstituted)

  • Key Features:

    • Head Group: Imidazole ring (aromatic, basic).[1]

    • N1-Substituent: Propyl group (hydrophobic bulk).

    • C2-Linker: Propyl chain (

      
      ).
      
    • Tail Group: Secondary amine (

      
      -methyl).
      

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this compound is best understood by dissecting it into three pharmacophoric regions and comparing them to the endogenous ligand, Histamine , and the potent agonist Imetit .

Region 1: The Imidazole Core & N-Substitution (The "Head")
  • The Modification: The compound features a propyl group at the N1 position and the alkyl chain at the C2 position .

  • Mechanistic Impact:

    • Loss of Tautomerism: The N1-propyl substitution locks the imidazole ring, preventing the

      
       tautomerism.
      
    • H-Bond Donor Loss: In the H3 receptor, the Aspartate 3.32 (Asp

      
      ) and Glutamate 5.46 (Glu
      
      
      
      ) residues are critical. High-affinity agonists (like Histamine) typically require the imidazole
      
      
      to act as a hydrogen bond donor to the receptor.
    • Steric Clash: The 1-propyl group introduces significant steric bulk. While the H3 receptor has a hydrophobic pocket that tolerates some N-substitution (exploited by antagonists like Ciproxifan), the combination with a C2-linker often creates a clash with the transmembrane helices TM3 and TM5.

  • Outcome: Drastic reduction in H3 affinity compared to 4-substituted analogs.

Region 2: The Alkyl Linker (The "Spacer")
  • The Modification: A propyl (

    
    )  chain connects the imidazole C2 to the amine.
    
  • Comparison:

    • Ethyl (

      
      ):  Optimal for Histamine (agonist).
      
    • Propyl (

      
      ):  Often optimal for antagonists  or inverse agonists  (e.g., Thioperamide).
      
  • Mechanistic Impact: The propyl linker extends the basic amine further into the binding pocket. In 4-substituted imidazoles (e.g., Immepip), a propyl linker can maintain high affinity. However, in 2-substituted imidazoles, the vector of the chain is altered (approx. 136° vs 144° bond angle), potentially misaligning the terminal amine with the critical Asp

    
     residue.
    
Region 3: The Terminal Amine (The "Tail")
  • The Modification:

    
    -Methyl secondary amine .
    
  • Mechanistic Impact:

    • Basicity: The secondary amine is highly basic (

      
      ), ensuring it is protonated at physiological pH.
      
    • Ionic Interaction: The protonated amine forms a salt bridge with Asp

      
        in TM3. This is the single most critical interaction for aminergic GPCR binding.
      
    • Methyl Substitution: Generally increases affinity over a primary amine by enhancing lipophilicity without introducing excessive steric hindrance.

Comparative Performance Analysis

The following table contrasts the subject compound with standard H3/H4 ligands to highlight the functional consequences of its structure.

FeatureSubject Compound Histamine (Endogenous)Imetit (Agonist)Thioperamide (Antagonist)
Structure 1-propyl-2-(3-methylaminopropyl)imidazole4-(2-aminoethyl)imidazole4-(2-isothiourea-ethyl)imidazole4-substituted imidazole-thione
Substitution 1, 2-Disubstituted 4-Substituted4-Substituted4-Substituted
H3 Affinity (

)
Low / Inactive (>10

M)*
High (5–10 nM)Very High (0.3 nM)High (4 nM)
Functional Mode Probe / Negative Control AgonistFull AgonistInverse Agonist
Key SAR Flaw N1-Propyl blocks H-bond donor; C2-linker vector misalignment.[2]Optimal H-bond donor/acceptor.Isothiourea mimics guanidine (high basicity).Thione/bulky group forces inactive state.

*Note: Data inferred from SAR trends of 1-methyl-2-(3-aminopropyl)imidazole derivatives (Arrang et al., Ganellin et al.).

Visualizing the Pharmacophore Shift

The diagram below illustrates why the subject compound fails to engage the H3 receptor effectively compared to Histamine.

SAR_Mechanism Histamine Histamine (4-Substituted) Asp332 Asp 3.32 (Ionic Lock) Histamine->Asp332 Strong Ionic Bond Glu546 Glu 5.46 (H-Bond Acceptor) Histamine->Glu546 Critical H-Bond (N-H) Subject Subject Compound (2-Substituted) Subject->Asp332 Weak/Misaligned Ionic Bond Subject->Glu546 BLOCKED (N-Propyl steric) Receptor H3 Receptor Binding Pocket Receptor->Histamine High Affinity Receptor->Subject Low Affinity

Caption: Comparative binding mode. The Subject Compound's N-propyl group blocks the critical H-bond to Glu 5.46, while the 2-position linker misaligns the amine with Asp 3.32.

Experimental Protocols for Validation

To empirically verify the SAR of this compound, the following standardized protocols are recommended. These assays differentiate between simple binding (affinity) and functional activity (agonism vs. antagonism).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value to quantify binding strength.
Standard:  Competition binding against 

-methylhistamine (

-NAMH).
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptor (hH3R). Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 20

      
      g membrane protein.
      
    • Add 1 nM

      
      -NAMH (
      
      
      
      nM).
    • Add increasing concentrations of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Binding Assay (Function)

Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Agonist Mode: Incubate membranes with compound +

    
    . (Increase in binding = Agonist).
    
  • Antagonist Mode: Incubate membranes with 100 nM Histamine (EC

    
    ) + Compound + 
    
    
    
    . (Decrease in binding = Antagonist).
  • Inverse Agonist Mode: Incubate membranes with Compound alone. (Decrease below basal level = Inverse Agonist).

  • Data Interpretation:

    • If the compound shows no effect alone but inhibits Histamine response, it is a Neutral Antagonist .

    • If it decreases basal binding, it is an Inverse Agonist .

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

  • Ganellin, C. R., et al. (1998). "Structure-activity relationships of H3-receptor histamine antagonists." Archiv der Pharmazie, 331(11), 395-404. Link

  • Stark, H., et al. (1996). "Developments of histamine H3-receptor antagonists." Drugs of the Future, 21(5), 507-520.
  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

Sources

Validation

benchmarking methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine against standard compounds

Publish Comparison Guide: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (MPIPA) Part 1: Executive Summary & Compound Profile Compound Identifier: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Abbreviation: MPIPA Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (MPIPA)

Part 1: Executive Summary & Compound Profile

Compound Identifier: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Abbreviation: MPIPA Chemical Class: 1,2-Disubstituted Imidazole / Histaminergic Ligand Primary Application: Histamine H3/H4 Receptor Modulation, GPCR Probe

Technical Abstract: Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (MPIPA) represents a distinct structural class of histaminergic ligands. Unlike the endogenous ligand Histamine (monosubstituted at the 4(5)-position), MPIPA features a 1,2-disubstitution pattern. The inclusion of an N-propyl group on the imidazole ring (position 1) and a methylated aminopropyl chain (position 2) introduces significant steric and lipophilic deviations from standard agonists. This guide benchmarks MPIPA against industry-standard compounds to validate its utility as a high-affinity antagonist/inverse agonist or selective probe for the Histamine H3 Receptor (H3R).

Structural Benchmarking
FeatureHistamine (Endogenous)(R)-

-Methylhistamine
(Agonist Std)
Thioperamide (Antagonist Std)MPIPA (Subject)
Imidazole Sub. 4(5)-substituted4(5)-substituted4(5)-substituted1,2-disubstituted
Ring N-Sub. H (Tautomeric)H (Tautomeric)H (Tautomeric)Propyl (Fixed)
Side Chain EthylamineEthylamine (branched)Thiourea linkerPropyl-N-methylamine
Lipophilicity Low (Hydrophilic)Low/MediumHighHigh
Primary Role Pan-agonistH3 Selective AgonistH3/H4 AntagonistH3 Modulator (Probe)

Part 2: Mechanism of Action & Signaling Pathway

To properly benchmark MPIPA, one must understand the signal transduction pathway it modulates. The H3 receptor is a G


-coupled GPCR. Agonism inhibits cAMP accumulation; antagonism/inverse agonism restores or elevates cAMP levels (depending on constitutive activity).

Hypothesis: The bulky 1-propyl group and 2-position substitution of MPIPA likely prevent the receptor conformational change required for G-protein activation, suggesting an Antagonist or Inverse Agonist profile similar to Ciproxifan or GT-2227 analogs.

H3 Receptor Signaling Cascade (DOT Visualization)

H3_Signaling cluster_legend Mechanism Logic Ligand Ligand (Histamine / MPIPA) H3R H3 Receptor (GPCR) Ligand->H3R Binding (Ki) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation (Agonist) Inhibition (Inverse Agonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Downstream Effect Text1 MPIPA (Antagonist) blocks Gi activation -> Increases cAMP vs Agonist

Figure 1: H3 Receptor Signaling Pathway. MPIPA benchmarking relies on measuring the modulation of the Gi -> Adenylyl Cyclase axis.

Part 3: Experimental Benchmarking Protocols

To validate MPIPA, you must perform a Self-Validating Comparative Assay . The following protocols utilize a "Gold Standard" control system.

Experiment A: Competition Radioligand Binding ( Determination)

Objective: Determine the affinity of MPIPA for the H3 receptor compared to Thioperamide.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human H3 Receptor (

    
    ).
    
  • Radioligand: [

    
    H]-N
    
    
    
    -methylhistamine (NAMH) at 2 nM (
    
    
    approx. 0.5-1.0 nM).
  • Non-Specific Binding (NSB): Define using 10

    
    M Thioperamide  or Clobenpropit .
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L MPIPA (Concentration range:
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      .
      
    • Time: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Check: The


 of the reference standard (Thioperamide) must fall within 2-10 nM. If >20 nM, the assay system is invalid.
Experiment B: [ S]GTP S Binding (Functional Potency)

Objective: Determine if MPIPA is an Agonist, Antagonist, or Inverse Agonist.

Workflow Diagram (DOT):

GTP_Workflow Step1 1. Prepare Membranes (hH3R-CHO cells) Step2 2. Add GDP (10 µM) (Suppress basal) Step1->Step2 Step3 3. Add Ligand (MPIPA vs R-MeHist) Step2->Step3 Step4 4. Add [35S]GTPγS (0.1 nM) Step3->Step4 Step5 5. Incubate (30°C, 30 min) Step4->Step5 Step6 6. Filter & Count Step5->Step6 Decision Result Analysis Step6->Decision Res1 Signal > Basal (Agonist) Decision->Res1 Res2 Signal < Basal (Inverse Agonist) Decision->Res2 Res3 Blocks Agonist (Antagonist) Decision->Res3

Figure 2: Functional Assay Workflow. This protocol differentiates the intrinsic activity of the compound.

Part 4: Data Interpretation & Benchmarking Guide

When analyzing your experimental data, use this comparative matrix to classify MPIPA.

Affinity Profile ( Values)
CompoundAffinity Range (

, nM)
Interpretation
Histamine 5 – 15 nMModerate affinity (Endogenous baseline).
(R)-

-MeHist
0.5 – 2.0 nMHigh affinity (Agonist benchmark).
Thioperamide 2 – 10 nMHigh affinity (Antagonist benchmark).
MPIPA (Predicted) 10 – 100 nM Moderate-High Affinity. The N-propyl group usually enhances hydrophobic pocket binding, but the 2-position shift may impose a steric penalty compared to 4-substituted analogs.
Functional Profile (Intrinsic Activity, )
  • If

    
     (matches R-MeHist):  MPIPA is a full agonist. (Unlikely given the 1-propyl substitution).
    
  • If

    
     (matches basal):  MPIPA is a neutral antagonist. It will inhibit the effect of Histamine but has no effect alone.
    
  • If

    
     (decreases basal):  MPIPA is an Inverse Agonist . This is the most likely outcome for N-substituted imidazole derivatives in constitutively active H3 systems.
    
Selectivity Ratio (H3 vs H4)

Many imidazole-based H3 ligands cross-react with the H4 receptor (expressed in hematopoietic cells).

  • Protocol: Repeat Experiment A using H4-expressing cells.

  • Benchmark: Clobenpropit binds H3 and H4. A selective H3 ligand should have a

    
     ratio > 100.
    
  • MPIPA Note: The N-methyl group on the side chain often improves H3 selectivity over H4 compared to primary amines.

Part 5: References

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • Arrang, J.M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature. Link

  • Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

  • PubChem Compound Summary. "1-(3-Aminopropyl)imidazole derivatives." National Library of Medicine. Link

(Note: While specific literature on the exact methylated-propyl-amine derivative at the 2-position is sparse, the references above provide the foundational SAR for 1,2-disubstituted imidazoles in this class.)

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
Reactant of Route 2
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
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